Bis(p-aminophenoxy)dimethylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-aminophenoxy)-dimethylsilyl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2Si/c1-19(2,17-13-7-3-11(15)4-8-13)18-14-9-5-12(16)6-10-14/h3-10H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTXQZMZTQHONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(OC1=CC=C(C=C1)N)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557964 | |
| Record name | 4,4'-[(Dimethylsilanediyl)bis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223-16-1 | |
| Record name | 4,4'-[(Dimethylsilanediyl)bis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(p-aminophenoxy)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Bis(p-aminophenoxy)dimethylsilane chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Bis(p-aminophenoxy)dimethylsilane, a key intermediate in the development of advanced polymers and potentially other specialized chemical applications.
Chemical Structure and Identification
This compound is an organosilicon compound characterized by a central dimethylsilanediyl group bonded to two p-aminophenoxy moieties.
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1223-16-1[1][2][3][4] |
| Molecular Formula | C14H18N2O2Si[1][2][3] |
| Molecular Weight | 274.39 g/mol [1][2] |
| IUPAC Name | 4,4'-[(dimethylsilanediyl)bis(oxy)]dianiline[1] |
| Synonyms | Bis(4-aminophenoxy)dimethylsilane, 4-[(4-aminophenoxy)-dimethylsilyl]oxyaniline[1] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Amber to brown liquid | LookChem |
| Melting Point | 64-65 °C | [2][5] |
| Boiling Point | 195-199 °C at 0.5 mmHg; 401.632 °C at 760 mmHg | Alfa Chemistry, LookChem |
| Density | 1.15 g/cm³ | [2] |
| Flash Point | >110 °C | Hubei Co-Formula |
| Refractive Index | 1.594 | LookChem |
| Solubility | Soluble in common organic solvents | ChemBK |
| Vapor Pressure | 0 mmHg at 25°C | LookChem |
Synthesis
This compound can be synthesized via the reaction of p-aminophenol with dimethyldichlorosilane.[1] An optimized and economical process involves using benzene as a solvent and triethylamine as an acid scavenger.[1]
Diagram: Synthesis Workflow of this compound
Caption: Optimized synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on the optimized synthesis method described in the literature.[1]
Materials:
-
p-Aminophenol
-
Dimethyldichlorosilane
-
Anhydrous Benzene (solvent)
-
Triethylamine (acid scavenger)
-
Three-necked flask equipped with a stirrer, dropping funnel, and condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a three-necked flask, dissolve p-aminophenol and triethylamine in anhydrous benzene.
-
While stirring, add dimethyldichlorosilane dropwise to the solution at a controlled rate.
-
After the addition is complete, heat the reaction mixture to 40°C and maintain this temperature for 4 hours.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride salt formed during the reaction.
-
Concentrate the filtrate using a rotary evaporator to remove the benzene solvent.
-
The resulting crude product can be further purified by recrystallization or other suitable purification techniques.
Spectroscopic Characterization
The structure of this compound is typically confirmed using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Table 3: Spectroscopic Data
| Technique | Key Observations |
| FT-IR | The formation of Si-O bonds is confirmed by the presence of characteristic asymmetrical stretching vibrations.[6] |
| ¹H-NMR | The ¹H-NMR spectrum is expected to show characteristic chemical shifts for the Si-CH₃ protons, the amine (NH₂) protons, and the aromatic protons on the phenoxy rings. |
Applications
This compound is primarily utilized as a monomer or an intermediate in the synthesis of high-performance polymers, particularly polyimides and other silicon-containing polymers.[5] The incorporation of the flexible dimethylsiloxane linkage can improve the processability and toughness of the resulting polymers while maintaining good thermal stability. These polymers find applications in industries requiring materials with high heat resistance, such as aerospace and electronics.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. researchgate.net [researchgate.net]
- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 3. Bis(4-aminophenoxy)dimethylsilane | CymitQuimica [cymitquimica.com]
- 4. This compound | 1223-16-1 [chemicalbook.com]
- 5. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C14H18N2O2Si | CID 14249156 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of Bis(p-aminophenoxy)dimethylsilane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Bis(p-aminophenoxy)dimethylsilane, a key monomer utilized in the development of high-performance polymers. The document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic workflow. The information is intended to serve as a valuable resource for researchers and professionals in materials science and polymer chemistry. While primarily a monomer for materials applications, its potential as an intermediate in the synthesis of novel compounds for various fields is also implicitly highlighted.
Introduction
This compound is a silicon-containing diamine that serves as a crucial building block in the synthesis of advanced polymers such as polyimides and bismaleimide (BMI) resins. The incorporation of a flexible dimethylsiloxane linkage into the polymer backbone can impart desirable properties, including enhanced thermal stability, improved processability, and increased toughness. This guide details the chemical synthesis of this compound from p-aminophenol and dimethyldichlorosilane, focusing on an optimized and efficient laboratory-scale procedure.
Reaction Scheme
The synthesis of this compound from p-aminophenol proceeds via a nucleophilic substitution reaction. Two molecules of p-aminophenol react with one molecule of dimethyldichlorosilane in the presence of an acid scavenger, typically a tertiary amine like triethylamine, to neutralize the hydrochloric acid byproduct.
General Reaction:
2-(p-H₂N-C₆H₄-OH) + (CH₃)₂SiCl₂ + 2 R₃N → (p-H₂N-C₆H₄-O)₂Si(CH₃)₂ + 2 R₃N·HCl
Experimental Protocols
Several methods for the synthesis of this compound have been reported, varying in solvents, acid scavengers, and reaction conditions.[1] The following protocol is based on an optimized procedure that has been identified as the most economical and reasonable process.[1]
Materials and Equipment
-
Reactants:
-
p-Aminophenol
-
Dimethyldichlorosilane
-
-
Reagents:
-
Triethylamine (acid scavenger)
-
-
Solvents:
-
Benzene (anhydrous)
-
Petroleum ether
-
-
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Recrystallization apparatus
-
Vacuum oven
-
Optimized Synthesis Procedure[1]
-
Reaction Setup: In a 250 ml three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 10.9 g (0.1 mol) of p-aminophenol in 80 ml of anhydrous benzene.
-
Addition of Triethylamine: To this solution, add triethylamine which acts as an acid scavenger.
-
Addition of Dimethyldichlorosilane: While stirring the mixture, slowly add a solution of dimethyldichlorosilane (in a 1:2.05 molar ratio of p-aminophenol to dimethyldichlorosilane) dropwise using the dropping funnel.
-
Reaction: Heat the reaction mixture to 40°C and maintain this temperature for 4 hours with continuous stirring.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated triethylamine hydrochloride salt is removed by filtration.
-
The filtrate is concentrated using a rotary evaporator to remove the benzene.
-
-
Purification:
-
The crude product is purified by recrystallization.
-
Dissolve the residue in a heated mixture of benzene and petroleum ether.
-
Allow the solution to cool to induce crystallization.
-
Collect the crystals by filtration and dry them in a vacuum oven.
-
Quantitative Data Summary
The following tables summarize the key quantitative data from various reported synthetic routes for this compound.
| Parameter | Optimized Process[1] | Alternative Process 1[2] | Alternative Process 2[2] |
| Starting Material | p-Aminophenol | p-Aminophenol | 4-Acetamidophenol |
| Solvent | Benzene | Tetrahydrofuran/Toluene | - |
| Acid Scavenger | Triethylamine | Triethylamine | Pyridine |
| Temperature (°C) | 40 | 70 (reflux) | - |
| Time (h) | 4 | 6 | - |
| Yield (%) | - | 41.25 | 32.67 |
| Melting Point (°C) | 58.5 - 63.8 | - | - |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O₂Si | [3] |
| Molecular Weight | 274.39 g/mol | [3] |
| Appearance | Brown-yellow crystals | [2] |
| Melting Point | 65 °C | |
| Boiling Point | 195 °C | |
| Flash Point | 110 °C | |
| Purity | >98% (commercially available) | [4] |
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the optimized synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Applications and Relevance
This compound is primarily used as a monomer in the synthesis of high-performance polymers. Its difunctional amine groups allow it to react with various co-monomers, such as dianhydrides or bismaleimides, to form long-chain polymers. The incorporation of the dimethylsiloxane unit into the polymer backbone imparts several beneficial properties:
-
Increased Flexibility and Toughness: The flexible Si-O-C linkages lower the glass transition temperature and improve the impact strength of the resulting polymers.
-
Enhanced Thermal Stability: The inherent stability of the siloxane bond contributes to the overall thermal and oxidative stability of the polymers.
-
Improved Solubility and Processability: The presence of the dimethylsilyl group can disrupt polymer chain packing, leading to better solubility in organic solvents and lower melt viscosity, which facilitates processing.
These properties make polymers derived from this compound suitable for applications in high-temperature adhesives, composite matrices for the aerospace industry, and flexible electronics. While direct applications in drug development or signaling pathway research have not been identified, its role as a versatile chemical intermediate suggests potential for its use in the synthesis of more complex molecules with biological activity, an area that remains to be explored.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
An In-depth Technical Guide to 4,4'-(Dimethylsilylene)bis(oxy)dianiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-(Dimethylsilylene)bis(oxy)dianiline, also known by its common name Bis(p-aminophenoxy)dimethylsilane, is an organosilicon compound with the IUPAC name 4-[(4-aminophenoxy)-dimethylsilyl]oxyaniline[1][2]. This molecule incorporates a flexible dimethylsilane core functionalized with two p-aminophenoxy groups. While its primary applications to date have been in the field of materials science, particularly in the synthesis of high-performance polymers like polyimides, its structural motifs—the aminophenoxy group and the organosilane core—suggest potential, yet largely unexplored, applications in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and a forward-looking perspective on its potential biological relevance.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4,4'-(Dimethylsilylene)bis(oxy)dianiline is presented in the table below. These properties are essential for understanding its behavior in various experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | 4-[(4-aminophenoxy)-dimethylsilyl]oxyaniline | [1][2] |
| Other Names | This compound, 4,4'-(Dimethylsilylene)bis(oxy)dianiline | [1][2] |
| CAS Number | 1223-16-1 | [1][2] |
| Molecular Formula | C₁₄H₁₈N₂O₂Si | [1][2] |
| Molecular Weight | 274.39 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 64 °C | |
| Boiling Point | 195-199 °C at 0.5 mmHg | |
| Flash Point | >110 °C | |
| Density | 1.149 g/cm³ (Predicted) |
Synthesis of 4,4'-(Dimethylsilylene)bis(oxy)dianiline
The synthesis of 4,4'-(Dimethylsilylene)bis(oxy)dianiline has been explored through various methods, with a focus on optimizing the process for efficiency and cost-effectiveness. Research indicates that the most economical and reasonable process involves the reaction of p-aminophenol with dimethyldichlorosilane.[1]
Optimized Experimental Protocol
-
Reactants : p-Aminophenol and dimethyldichlorosilane.
-
Solvent : Benzene.
-
Acid Scavenger : Triethylamine.
-
Reaction Temperature : 40°C.
-
Reaction Time : 4 hours.
The triethylamine is crucial for neutralizing the hydrochloric acid byproduct formed during the reaction. The final product is typically purified by recrystallization.
Synthesis Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of 4,4'-(Dimethylsilylene)bis(oxy)dianiline.
Potential Applications in Drug Development and Future Research Directions
Currently, there is no direct evidence in the scientific literature detailing the biological activity or therapeutic applications of 4,4'-(Dimethylsilylene)bis(oxy)dianiline. However, the structural components of the molecule provide a basis for postulating its potential in drug discovery.
The Role of the Aminophenoxy Moiety
The aminophenoxy moiety is a recognized pharmacophore in medicinal chemistry. Various derivatives containing this functional group have demonstrated significant biological activities, including anticancer properties. For instance, certain aminophenol analogues have been shown to induce apoptosis in cancer cell lines, with their efficacy being dependent on the nature of the side chains attached to the aminophenol group[3]. Furthermore, flavone derivatives incorporating a 4-aminophenoxy moiety have exhibited selective anticancer activity against non-small cell lung cancer cells by inducing apoptosis and cell cycle arrest[4]. These findings suggest that the two aminophenoxy groups in 4,4'-(Dimethylsilylene)bis(oxy)dianiline could potentially interact with biological targets.
The Influence of the Organosilicon Core
The incorporation of silicon into organic molecules is a strategy employed in medicinal chemistry to modulate their physicochemical and pharmacological properties[5]. The substitution of a carbon atom with a silicon atom can lead to:
-
Enhanced Lipophilicity : This can improve membrane permeability and cellular uptake.
-
Altered Metabolic Stability : The Si-C bond can be more stable to metabolic degradation than a C-C bond in certain enzymatic systems, potentially leading to a longer biological half-life.
-
Modified Bonding Geometry : The longer bond lengths of silicon compared to carbon can alter the overall conformation of a molecule, potentially leading to novel interactions with biological targets.
Organosilicon compounds have been investigated for various therapeutic applications, including as anticancer agents[6]. The dimethylsilane linker in 4,4'-(Dimethylsilylene)bis(oxy)dianiline provides a flexible spacer between the two aminophenoxy units, which could allow for optimal positioning to interact with target proteins or receptors.
Postulated Biological Signaling Pathway Involvement
Given the anticancer activity of some aminophenoxy derivatives, it is plausible that if 4,4'-(Dimethylsilylene)bis(oxy)dianiline were to exhibit such properties, it might modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt or MAPK/ERK pathways. These pathways are frequently dysregulated in cancer and are common targets for anticancer drugs[7].
Hypothetical Signaling Pathway Diagram
The following diagram illustrates a generalized representation of the PI3K/Akt signaling pathway, which is a potential, though unconfirmed, target for compounds containing the aminophenoxy pharmacophore. It is important to note that this is a hypothetical mechanism and has not been experimentally validated for 4,4'-(Dimethylsilylene)bis(oxy)dianiline.
Conclusion
4,4'-(Dimethylsilylene)bis(oxy)dianiline is a readily synthesizable organosilicon compound with well-defined chemical and physical properties. While its current applications are in materials science, its chemical structure, featuring two aminophenoxy pharmacophores and a flexible silane linker, presents an intriguing scaffold for drug discovery. The documented anticancer activities of various aminophenoxy derivatives, coupled with the known benefits of silicon incorporation in medicinal chemistry, suggest that this compound and its analogues warrant investigation for potential therapeutic applications. Future research should focus on the synthesis of a library of related compounds and their systematic evaluation in a range of biological assays to explore their potential as novel drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C14H18N2O2Si | CID 14249156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 7. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Bis(p-aminophenoxy)dimethylsilane
This technical guide provides a comprehensive overview of the physical and chemical properties of Bis(p-aminophenoxy)dimethylsilane, tailored for researchers, scientists, and professionals in drug development and materials science. This document consolidates key data, outlines experimental protocols, and visualizes synthetic pathways to facilitate a deeper understanding of this versatile compound.
Core Physical and Chemical Properties
This compound, with the CAS Number 1223-16-1, is an organosilane compound recognized for its role as a crucial intermediate in the synthesis of advanced polymers, particularly polyimides.[1] Its unique structure, combining flexible siloxane linkages with reactive amine functionalities, imparts desirable properties to the resulting materials.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound, compiled from various sources for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈N₂O₂Si | [2][3][4] |
| Molecular Weight | 274.39 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid or solid | [5][6] |
| Melting Point | 64 - 65 °C | [3][5][7][8] |
| Boiling Point | 195 °C @ 0.5 mmHg; 401.632 °C @ 760 mmHg | [3][5][7][8] |
| Density | 1.15 g/mL | [3][5][7] |
| Flash Point | 110 °C (closed cup); 196.7 °C | [3][5][7][8] |
| Refractive Index | 1.594 @ 25°C | [1][7] |
| Solubility | Soluble in common organic solvents like ethanol and ethyl acetate. Reacts slowly with water. | [5][6] |
Table 2: Spectroscopic Data
| Technique | Key Data Points | Source(s) |
| FT-IR | Presence of Si-O asymmetrical stretching confirms the formation of Si-O bonds. | [9] |
| ¹H-NMR | Chemical shifts observed at 0.21-0.23 ppm (Si-CH₃), 3.36-3.52 ppm (amine protons), and 6.51 ppm and 6.68 ppm (aromatic protons as doublets). | [9] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the reaction of an aminophenol derivative with a dichlorodimethylsilane. Several synthetic routes have been explored to optimize yield and purity.
Optimized Synthesis Protocol
An economical and efficient process for synthesizing this compound involves the reaction of p-aminophenol with dimethyldichlorosilane in the presence of triethylamine as an acid scavenger and benzene as the solvent.[9][10]
Experimental Workflow:
Caption: Optimized synthesis workflow for this compound.
Detailed Methodology:
-
Reaction Setup: In a reaction vessel, dissolve p-aminophenol in benzene.
-
Addition of Reagents: While stirring, add triethylamine to the solution. Subsequently, add dimethyldichlorosilane dropwise to the mixture. The molar ratio of p-aminophenol to dimethyldichlorosilane is typically 1:2.05.[9]
-
Reaction Conditions: Maintain the reaction temperature at 40°C and continue stirring for 4 hours.[9][10]
-
Work-up: After the reaction is complete, the resulting mixture contains the desired product along with triethylamine hydrochloride precipitate.
-
Purification: The product is purified by recrystallization from a mixed solvent system of benzene and petroleum ether.[9] This step is crucial for obtaining a high-purity product.
Chemical Reactivity and Applications
The primary chemical reactivity of this compound stems from the nucleophilic amino groups and the central silane moiety. These reactive sites make it a valuable monomer for polymerization reactions.
Polymer Synthesis
This compound serves as a key building block in the synthesis of silicon-containing polyimides and other high-performance polymers.[10] The incorporation of the dimethylsiloxane unit into the polymer backbone enhances properties such as thermal stability, flame retardancy, and processability.
The general polymerization pathway involves the reaction of the diamine (this compound) with a dianhydride to form a polyamic acid, which is then chemically or thermally cyclized to the final polyimide.
Caption: General polymerization pathway to silicon-containing polyimides.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area.[6] Store in a cool, dry place away from incompatible materials.
References
- 1. sisib.com [sisib.com]
- 2. This compound | C14H18N2O2Si | CID 14249156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 4. Bis(4-aminophenoxy)dimethylsilane | CymitQuimica [cymitquimica.com]
- 5. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 6. chembk.com [chembk.com]
- 7. lookchem.com [lookchem.com]
- 8. echemi.com [echemi.com]
- 9. Synthesis of this compound(p-APDS) and its Process Optimization | Scientific.Net [scientific.net]
- 10. researchgate.net [researchgate.net]
Solubility of Bis(p-aminophenoxy)dimethylsilane in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of bis(p-aminophenoxy)dimethylsilane in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility information, a detailed experimental protocol for determining solubility, and a workflow for its synthesis.
Qualitative Solubility Data
| Organic Solvent | Solubility | Source |
| Ethanol | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Benzene | Soluble (used as a solvent in its synthesis) | [2] |
Experimental Protocol for Solubility Determination
While specific experimental data for the solubility of this compound is not available, the following is a general and adaptable protocol for the quantitative determination of the solubility of a solid organic compound in an organic solvent. This method is based on the principle of creating a saturated solution and determining the concentration of the solute.
Objective: To determine the solubility of a solid organic compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent (e.g., ethanol, ethyl acetate, etc.)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or a shaker incubator set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Gravimetric Analysis (Simpler Method):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
Once the solvent is completely evaporated, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
Instrumental Analysis (More Precise Method):
-
Accurately dilute the filtered saturated solution with a known volume of the solvent in a volumetric flask.
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of the compound in the saturated solution.
-
Construct a calibration curve from the standard solutions to calculate the concentration of the diluted sample.
-
From the dilution factor, calculate the original concentration of the saturated solution, which represents the solubility.
-
Synthesis Workflow
The synthesis of this compound can be achieved through the reaction of p-aminophenol with dimethyldichlorosilane in the presence of a base, such as triethylamine, using benzene as a solvent.[2] A generalized workflow for this synthesis is presented below.
Caption: Synthesis workflow for this compound.
Disclaimer: No information on signaling pathways involving this compound was identified in the reviewed literature. The provided synthesis workflow is a generalized representation and should be adapted with appropriate safety precautions and laboratory techniques.
References
Technical Guide: Physicochemical Properties of Bis(p-aminophenoxy)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the melting and boiling points of Bis(p-aminophenoxy)dimethylsilane (CAS No. 1223-16-1). The information is compiled from various sources to offer a comprehensive summary for research and development applications.
Physical and Chemical Properties
This compound is an organosilicon compound with the chemical formula C14H18N2O2Si.[1][2] It is recognized for its utility as an intermediate in the synthesis of various silicone compounds and pharmaceuticals.[3]
Melting and Boiling Points
There is a notable variance in the reported melting and boiling points for this compound across different suppliers and studies. This discrepancy may be attributed to differences in purity, experimental conditions, and measurement techniques. The following table summarizes the available data.
| Property | Value | Pressure | Source |
| Melting Point | 65 °C | Not Specified | [3] |
| 64 °C | Not Specified | [4][5][6][7] | |
| 58.5-63.8 °C | Not Specified | [8] | |
| -8 °C | Not Specified | [9] | |
| Boiling Point | 401.632 °C | 760 mmHg | [5][6] |
| 225-226 °C | Not Specified | [9] | |
| 195-199 °C | 0.5 mmHg | [4][7] | |
| 195 °C | Not Specified | [3] |
Experimental Protocol: Synthesis and Melting Point Determination
A documented synthesis of this compound provides insight into the conditions under which its melting point was determined.[8][10]
Synthesis: The compound was prepared by reacting p-aminophenol and dimethyldichlorosilane (in a 1:2.05 molar ratio) in the presence of triethylamine as an acid scavenger and benzene as the solvent. The reaction was carried out at 40°C for 4 hours.[8][10]
Purification: Following the reaction, the mixture was filtered, and the filtrate was concentrated using a rotary evaporator. The resulting residue was dissolved in a mixed solvent of petroleum ether and benzene (4:6 volume ratio). The final product was obtained through crystallization at a temperature of 2-5°C.[8]
Melting Point Measurement: The melting point of the purified product was determined to be in the range of 58.5-63.8°C.[8] The structure of the synthesized compound was confirmed using FT-IR and ¹H-NMR spectroscopy in addition to the melting point analysis.[10]
State Transition Diagram
The following diagram illustrates the physical state of this compound at different temperatures, based on the more frequently cited melting point around 64°C and the boiling point at standard atmospheric pressure.
References
- 1. This compound | C14H18N2O2Si | CID 14249156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis(4-aminophenoxy)dimethylsilane | CymitQuimica [cymitquimica.com]
- 3. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 6. lookchem.com [lookchem.com]
- 7. echemi.com [echemi.com]
- 8. Synthesis of this compound(p-APDS) and its Process Optimization | Scientific.Net [scientific.net]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
Spectral Analysis of Bis(p-aminophenoxy)dimethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Bis(p-aminophenoxy)dimethylsilane, a versatile organosilicon compound. The following sections detail its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectral properties, along with standardized experimental protocols for acquiring such data. This document is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.
Chemical Structure and Properties
IUPAC Name: 4,4'-[(Dimethylsilylene)bis(oxy)]dianiline[1] Molecular Formula: C₁₄H₁₈N₂O₂Si[1] Molecular Weight: 274.39 g/mol [1] CAS Number: 1223-16-1[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Below are the summarized ¹H and ¹³C NMR spectral data.
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 0.0 | Singlet | 6H | Si-CH ₃ |
| 6.8 - 8.3 | Multiplet | 8H | Aromatic Protons |
| ~ 3.4 (broad) | Singlet | 4H | -NH ₂ |
Note: The exact chemical shifts for the aromatic protons can vary depending on the solvent and concentration. The broadness of the amine proton signal is due to hydrogen bonding and exchange.
¹³C NMR Spectral Data
Detailed experimental ¹³C NMR data for this compound is not extensively reported in the available literature. However, based on the chemical structure, the following chemical shift ranges can be anticipated:
| Chemical Shift (ppm) | Assignment |
| ~ 0 | Si-C H₃ |
| 115 - 125 | Aromatic C H ortho to -O-Si |
| 118 - 128 | Aromatic C H ortho to -NH₂ |
| 140 - 150 | Aromatic C bearing -NH₂ |
| 150 - 160 | Aromatic C bearing -O-Si |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled experiment
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2-5 seconds
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in this compound. The key vibrational frequencies are summarized below.
FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amine) |
| 3050 - 3000 | Medium | C-H stretching (aromatic) |
| 2960 - 2850 | Medium | C-H stretching (aliphatic, Si-CH₃) |
| 1600 - 1450 | Strong | C=C stretching (aromatic ring) |
| 1260 - 1200 | Strong | Si-CH₃ bending[3] |
| 1100 - 1000 | Strong | Si-O-C stretching (asymmetric) |
| 950 - 900 | Strong | Si-O-Ph stretching[3] |
Experimental Protocol for FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
Instrument Parameters:
-
Spectrometer: FT-IR spectrometer equipped with a DTGS detector
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A spectrum of the pure KBr pellet or ambient air should be collected as a background.
Synthesis Workflow
The synthesis of this compound typically involves the reaction of p-aminophenol with dimethyldichlorosilane.[4] The general workflow for this synthesis is illustrated below.
Caption: A simplified workflow for the synthesis of this compound.
References
In-Depth Technical Guide: Safety and Hazards of Bis(p-aminophenoxy)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazard information for Bis(p-aminophenoxy)dimethylsilane (CAS No. 1223-16-1). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for researchers, scientists, and professionals in drug development.
Chemical Identification and Physical Properties
This compound is an organosilane compound. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈N₂O₂Si | [1][2] |
| Molecular Weight | 274.39 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid or solid | [2] |
| Melting Point | 64-65°C | [3] |
| Boiling Point | 195°C @ 0.5 mmHg | [3] |
| Flash Point | >110°C | [3] |
| Density | 1.15 g/cm³ (Predicted) | [3] |
| Solubility | Reacts slowly with water. Soluble in some organic solvents. |
Hazard Identification and Classification
This compound is classified as an irritant. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Irritant | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Irritant | Warning |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Irritant | Warning |
Source:[1]
Primary Hazards:
Toxicological Information
For the broader class of organosilicon compounds (silanes and siloxanes), toxicological profiles can vary widely. Some siloxanes are noted for their potential as endocrine disruptors and persistence in the environment.[1] While direct extrapolation is not possible, this highlights the importance of handling all organosilicon compounds with appropriate safety precautions.
Experimental Protocols
Detailed experimental protocols for the safety and hazard assessment of this compound are not publicly available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for assessing skin and eye irritation. These in vitro methods are designed to replace traditional animal testing.
Example of a Standard In Vitro Skin Irritation Test Protocol (Based on OECD TG 439):
-
Test System: Reconstructed human epidermis (RhE) tissue model.
-
Procedure:
-
A small amount of the test substance is applied topically to the surface of the RhE tissue.
-
The tissue is incubated for a defined period (e.g., 60 minutes).
-
After incubation, the test substance is removed by rinsing.
-
The tissues are then incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
-
Viability Assessment:
-
Cell viability is measured using a colorimetric assay, such as the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.
-
The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the optical density.
-
-
Classification: The substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to a negative control.
Handling, Storage, and First Aid
Safe Handling:
-
Wear suitable protective equipment, including protective gloves, eye protection, and protective clothing.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Prevent the dispersion of dust.[5]
-
Wash hands and face thoroughly after handling.[5]
-
Use a local exhaust if dust or aerosol will be generated.[5]
Storage:
-
Keep container tightly closed.[5]
-
Store in a cool, dark, and well-ventilated place.[5]
-
Store away from incompatible materials such as oxidizing agents.[5]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.
First Aid Measures:
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell.[5]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice or attention. Take off contaminated clothing and wash it before reuse.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[5]
-
Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[5]
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures:
-
Suitable extinguishing media: Dry chemical, foam, water spray, carbon dioxide.[5]
-
Specific hazards: The substance may decompose upon combustion or at high temperatures to generate poisonous fumes, including carbon oxides and nitrogen oxides.[5]
Accidental Release Measures:
-
Use personal protective equipment.[5]
-
Keep people away from and upwind of the spill/leak.[5]
-
Prevent the product from entering drains.[5]
-
For solids, sweep up the dust to collect it into an airtight container, taking care not to disperse it.[5]
-
Dispose of the collected material in accordance with appropriate laws and regulations.[5]
Logical Workflow for Safety and Hazard Management
The following diagram illustrates the logical workflow for managing the safety and hazards associated with this compound, from initial identification to emergency response.
Caption: Logical workflow for the safe handling and management of this compound.
References
Commercial Suppliers and Technical Profile of Bis(p-aminophenoxy)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(p-aminophenoxy)dimethylsilane (CAS No. 1223-16-1) is a specialized organosilane compound. Its chemical structure features a central dimethylsilane core bonded to two p-aminophenoxy groups. This unique arrangement imparts a combination of properties derived from both the flexible siloxane linkage and the reactive amine functionalities of the aromatic rings. Primarily utilized in the field of materials science, this compound serves as a key monomer in the synthesis of high-performance polymers, particularly polyimides. While its role as an intermediate in the manufacturing of various silicone compounds and potentially pharmaceuticals is noted, its direct application in biological signaling pathways is not substantially documented in current scientific literature.[1][2] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and established synthesis protocols.
Commercial Availability
A range of chemical suppliers offer this compound, catering to both research and industrial scale requirements. The purity levels typically range from 97% to 99.8%. Pricing and packaging vary by supplier.
| Supplier | Purity | Available Quantities | Country |
| Hubei Co-Formula Material Tech Co.,Ltd. | Information not available | Industrial Scale | China |
| Alfa Chemistry | Research Grade | 10 g, 100 g | USA |
| ChemicalBook | ≥99%, 99.8% | Inquire for details | China |
| ALFA CHEMICAL | 97% Min. | Inquire for details | China |
| Echemi | Information not available | Inquire for details | China |
| LookChem | Information not available | 1 g, 2 g, 5 g, 10 g, 25 g | USA/China |
| Orion Cientific (Laibo Chem) | Information not available | 5 g | Spain |
| CymitQuimica (Fluorochem) | 98% | Inquire for details | Spain |
| Shanghai Worldyang Chemical Co.,Limited | Information not available | Inquire for details | China |
| SiSiB Silicones | Information not available | 100ml, 250ml, 500ml, 1000ml, 210L drum, 1000L IBC | China |
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below. These properties are critical for its application in polymer synthesis and for predicting its behavior in various chemical processes.
| Property | Value |
| CAS Number | 1223-16-1 |
| Molecular Formula | C14H18N2O2Si |
| Molecular Weight | 274.39 g/mol |
| Melting Point | 64 °C |
| Boiling Point | 195-199 °C @ 0.5 mmHg; 401.632 °C @ 760 mmHg |
| Density | ~1.15 g/cm³ |
| Appearance | Amber to brown liquid or solid |
Experimental Protocols
Synthesis of this compound
A common and economical method for the synthesis of this compound involves the reaction of p-aminophenol with dimethyldichlorosilane.[1] The following protocol is based on an optimized process described in the literature.
Materials:
-
p-Aminophenol
-
Dimethyldichlorosilane
-
Triethylamine (as an acid scavenger)
-
Benzene (as a solvent)
Procedure:
-
In a reaction vessel, dissolve p-aminophenol in benzene.
-
Add triethylamine to the solution. This will act as a base to neutralize the HCl byproduct.
-
Slowly add dimethyldichlorosilane to the mixture while stirring.
-
Maintain the reaction temperature at 40°C.
-
Continue the reaction for 4 hours.
-
After the reaction is complete, the product, this compound, can be isolated and purified using standard laboratory techniques such as filtration to remove triethylamine hydrochloride salt, followed by solvent evaporation and potentially recrystallization or distillation.
Characterization: The structure and purity of the synthesized product can be confirmed using the following analytical techniques:
-
Melting Point Apparatus: To determine the melting point.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups.
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To confirm the proton environment in the molecular structure.
Applications in Materials Science
The primary application of this compound is as a diamine monomer in the synthesis of silicon-containing polyimides.[1] Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. The incorporation of a flexible dimethylsiloxane linkage into the polyimide backbone can enhance properties such as:
-
Improved solubility
-
Lower dielectric constant
-
Increased flexibility
-
Enhanced processability
The synthesis of polyimides from this monomer typically follows a two-step process:
-
Poly(amic acid) formation: Reaction of the diamine, this compound, with a dianhydride (e.g., pyromellitic dianhydride) in a polar aprotic solvent (e.g., N,N-dimethylacetamide) at ambient temperature to form the soluble poly(amic acid) precursor.
-
Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical cyclization, which involves the elimination of water.
Signaling Pathways and Drug Development
The prompt requested information on signaling pathways related to this compound. However, based on the available scientific and commercial literature, this compound is primarily used in materials science and polymer chemistry. There is no significant evidence to suggest its direct involvement in biological signaling pathways or as a primary active pharmaceutical ingredient in drug development. Its mention in the context of "pharmaceuticals" likely refers to its potential use as an intermediate in the synthesis of more complex molecules or as a component in drug delivery systems or medical devices due to the biocompatibility of some polysiloxanes. Researchers in drug development should be aware of this distinction.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Logical flow for the synthesis of polyimides.
References
Methodological & Application
Application Notes and Protocols for Polyimide Synthesis Using Bis(p-aminophenoxy)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The incorporation of flexible siloxane linkages into the rigid polyimide backbone, through the use of organosilicon diamines like Bis(p-aminophenoxy)dimethylsilane, can enhance solubility and processability without significantly compromising their desirable properties. These modified polyimides are of great interest in various fields, including microelectronics, aerospace, and biomedical applications, where materials with tailored properties are essential.
This document provides detailed application notes and experimental protocols for the synthesis of polyimides using this compound as a key monomer.
General Synthesis Approach: Two-Step Polycondensation
The most common method for synthesizing polyimides from diamines and dianhydrides is a two-step process.[2] This involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration step (imidization) to form the final polyimide.[2]
Step 1: Poly(amic acid) Formation In this step, a diamine, such as this compound, reacts with a tetracarboxylic dianhydride in a polar aprotic solvent at room temperature. The reaction is a nucleophilic addition of the amine groups to the carbonyl groups of the anhydride, resulting in the formation of a high molecular weight poly(amic acid) solution.
Step 2: Imidization The poly(amic acid) is then converted to the final polyimide through either thermal or chemical imidization.
-
Thermal Imidization: The poly(amic acid) solution is cast into a film and heated at elevated temperatures to induce cyclization and removal of water.
-
Chemical Imidization: This method involves the use of dehydrating agents and catalysts at lower temperatures to achieve cyclization.
Experimental Protocols
Protocol 1: Synthesis of Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
This protocol describes the synthesis of a polyimide via a two-step thermal imidization process.
Materials:
-
This compound (p-APDS)
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Nitrogen gas (inert atmosphere)
Procedure:
Part A: Synthesis of Poly(amic acid) (PAA)
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous N,N-dimethylacetamide (DMAc) to achieve a desired concentration (e.g., 15-20 wt% solids).
-
Stir the solution under a gentle stream of nitrogen until the diamine is completely dissolved.
-
Gradually add an equimolar amount of solid pyromellitic dianhydride (PMDA) to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous poly(amic acid) solution.[3]
Part B: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate to form a thin film of uniform thickness.
-
Place the glass plate in a vacuum oven and cure the film using a staged heating program:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour[4]
-
-
After cooling to room temperature, carefully peel the resulting polyimide film from the glass plate.
Protocol 2: Synthesis of Polyimide from this compound and 4,4'-Oxydiphthalic Anhydride (ODPA)
This protocol follows a similar two-step thermal imidization procedure.
Materials:
-
This compound (p-APDS)
-
4,4'-Oxydiphthalic anhydride (ODPA)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Nitrogen gas (inert atmosphere)
Procedure:
Part A: Synthesis of Poly(amic acid) (PAA)
-
In a flask equipped for mechanical stirring under a nitrogen atmosphere, dissolve a precise quantity of this compound in anhydrous N-methyl-2-pyrrolidone (NMP).
-
Once a homogenous solution is obtained, add an equimolar amount of 4,4'-oxydiphthalic anhydride (ODPA) in portions to the solution while stirring.
-
Allow the reaction to proceed at room temperature for 24 hours under nitrogen, resulting in a viscous poly(amic acid) solution.
Part B: Thermal Imidization
-
Pour the poly(amic acid) solution onto a glass substrate and spread it evenly.
-
Thermally cure the film in a programmable oven with the following temperature profile under a nitrogen atmosphere:
-
80°C for 2 hours
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 30 minutes
-
-
After the oven has cooled down, the flexible polyimide film can be removed from the substrate.
Data Presentation: Representative Properties of Siloxane-Containing Polyimides
The following tables summarize typical quantitative data for polyimides synthesized from this compound and various dianhydrides. The exact values can vary depending on the specific reaction conditions and the dianhydride used.
Table 1: Thermal Properties
| Polyimide System | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) (in N2) |
| p-APDS / PMDA | 250 - 280 | > 450 |
| p-APDS / ODPA | 230 - 260 | > 480 |
| p-APDS / BTDA* | 240 - 270 | > 470 |
*BTDA: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride
Table 2: Mechanical Properties of Polyimide Films
| Polyimide System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| p-APDS / PMDA | 80 - 110 | 2.0 - 3.0 | 5 - 10 |
| p-APDS / ODPA | 90 - 120 | 1.8 - 2.8 | 10 - 20 |
| p-APDS / BTDA | 85 - 115 | 1.9 - 2.9 | 7 - 15 |
Visualizations
Caption: Workflow for the two-step synthesis of polyimides.
Caption: General chemical reaction for polyimide synthesis.
References
Application Notes: Synthesis of Silicon-Containing Polyimides Using Bis(p-aminophenoxy)dimethylsilane
Introduction
Silicon-containing polyimides are a class of high-performance polymers that garner significant interest due to their unique combination of properties. The incorporation of flexible siloxane linkages, such as those provided by Bis(p-aminophenoxy)dimethylsilane (p-APDS), into the rigid polyimide backbone can impart several desirable characteristics. These include enhanced solubility, improved processability, lower dielectric constants, and increased thermal stability.[1] Aromatic polyimides are known for their excellent mechanical and thermal properties, but their applications can be limited by poor solubility and high processing temperatures.[2] The introduction of a dimethylsiloxane group disrupts chain packing and increases segmental mobility, which helps to overcome these limitations without significantly compromising the material's high-temperature performance.[1]
These modified polyimides are promising materials for advanced applications in the microelectronics industry as interlayer dielectrics, in aerospace for high-temperature composites, and for gas separation membranes.[3] The conventional method for synthesizing these polymers is a two-step process involving the initial formation of a soluble poly(amic acid) precursor, followed by thermal or chemical cyclodehydration to form the final polyimide.[4][5]
Chemical Synthesis Pathway
The synthesis of polyimides from this compound and an aromatic dianhydride, such as Pyromellitic Dianhydride (PMDA), follows a two-step polycondensation reaction.
Experimental Protocols
This section provides a representative protocol for the synthesis and characterization of a silicon-containing polyimide film. The procedure is based on the conventional two-step method for polyimide synthesis.[6][7]
Protocol 1: Synthesis of Poly(amic acid) (PAA)
Materials and Equipment:
-
This compound (p-APDS)
-
Pyromellitic Dianhydride (PMDA) (or other aromatic dianhydrides like BTDA or 6FDA)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Three-necked round-bottom flask with a mechanical stirrer and nitrogen inlet
-
Drying tube
Procedure:
-
Monomer Preparation: Dry the p-APDS and PMDA monomers in a vacuum oven at their respective appropriate temperatures before use to remove any moisture.
-
Reaction Setup: Assemble a three-necked flask with a mechanical stirrer and a nitrogen inlet/outlet protected by a drying tube. Purge the flask with dry nitrogen to establish an inert atmosphere.
-
Diamine Dissolution: In the reaction flask, dissolve an equimolar amount of this compound in anhydrous DMAc to achieve a solid content of approximately 15-20 wt%. Stir the mixture under a gentle nitrogen flow until the diamine is completely dissolved.
-
Dianhydride Addition: Gradually add an equimolar amount of the aromatic dianhydride (e.g., PMDA) powder to the stirred diamine solution in small portions over 30-60 minutes. Maintain the temperature at room temperature.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) is formed, resulting in a transparent, viscous solution.[6]
Protocol 2: Preparation of Polyimide Film via Thermal Imidization
Materials and Equipment:
-
Poly(amic acid) solution from Protocol 1
-
Clean glass plates
-
Doctor blade or spin coater
-
Programmable vacuum oven
Procedure:
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade or spin coater to ensure a uniform thickness.
-
Solvent Removal: Place the cast film in a dust-free environment at room temperature for several hours to allow for slow solvent evaporation.
-
Thermal Curing (Imidization): Place the glass plate with the PAA film into a programmable oven. Perform a stepwise thermal curing process under vacuum or nitrogen flow:
-
Heat to 100°C and hold for 1 hour.
-
Increase the temperature to 200°C and hold for 1 hour.
-
Finally, increase the temperature to 300°C and hold for 1 hour.[8]
-
-
Film Recovery: After the oven has cooled down to room temperature, carefully peel the resulting flexible polyimide film from the glass substrate.
Experimental Workflow
The overall process from monomer preparation to the characterization of the final polyimide film is outlined below.
Data Summary
The properties of polyimides derived from silicon-containing diamines are highly dependent on the choice of the aromatic dianhydride. The following tables summarize typical properties based on available literature for analogous silicon-containing polyimides.
Table 1: Thermal Properties of Silicon-Containing Polyimides
| Dianhydride | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) |
| PMDA | ~320 | ~551 |
| BTDA | 211 - 300 | 457 - 482 |
| 6FDA | 209 - 327 | > 480 |
Note: Data is compiled from studies on various silicon-containing polyimides and may not be exact for p-APDS but is representative.[1][9]
Table 2: Mechanical Properties of Silicon-Containing Polyimide Films
| Dianhydride | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| PMDA | ~70 | ~10.2 | - |
| BTDA | 90 - 128 | 4.6 - 7.9 | 1.6 - 2.9 |
| 6FDA | 94 - 120 | 7 - 15 | 1.85 - 2.18 |
Note: Data is compiled from studies on various silicon-containing polyimides and may not be exact for p-APDS but is representative.[1][9]
Table 3: Dielectric Properties of Silicon-Containing Polyimides (at 1 MHz)
| Dianhydride | Dielectric Constant (Dk) | Dielectric Loss (Df) |
| PMDA | ~2.35 | ~0.007 |
| BTDA | 2.8 - 3.3 | - |
| 6FDA | 2.62 - 3.53 | - |
Note: Data is compiled from studies on various silicon-containing polyimides and may not be exact for p-APDS but is representative.[1][9]
Characterization
-
FTIR Spectroscopy: The conversion of poly(amic acid) to polyimide can be confirmed by the disappearance of the amide and carboxylic acid bands and the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching).[7]
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polyimide films, typically by measuring the temperature at which 5% or 10% weight loss occurs.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer.
-
Mechanical Testing: The tensile strength, elongation at break, and Young's modulus of the polyimide films are measured using a universal testing machine to evaluate their mechanical robustness.
-
Dielectric Analysis: The dielectric constant and dielectric loss are measured to assess the electrical insulation properties of the films, which are critical for microelectronics applications.
References
- 1. mdpi.com [mdpi.com]
- 2. dspace.ncl.res.in [dspace.ncl.res.in]
- 3. researchgate.net [researchgate.net]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 6. mdpi.com [mdpi.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Bis(p-aminophenoxy)dimethylsilane in High-Performance Polymers
Abstract
Bis(p-aminophenoxy)dimethylsilane (p-APDS) is a versatile organosilane diamine monomer utilized in the synthesis of high-performance silicon-containing polymers. Its unique structure, which combines flexible ether linkages, a dimethylsilyl group, and reactive amine functionalities, imparts desirable properties to resulting polymers such as polyimides and bismaleimides (BMI). These properties include enhanced thermal stability, improved processability, lower dielectric constants, and increased solubility compared to their non-silicon-containing counterparts. This document provides an overview of its applications, summarizes key performance data, and offers detailed experimental protocols for the synthesis of the monomer and its subsequent polymerization.
Introduction and Applications
This compound is primarily employed as a specialty diamine monomer in the production of advanced polymers. The incorporation of the flexible Si(CH₃)₂-O moiety into a rigid polymer backbone disrupts chain packing, which can lead to several performance enhancements:
-
Improved Solubility and Processability: The flexible siloxane linkage increases the solubility of the resulting poly(amic acid) precursors and the final polyimides in organic solvents, facilitating easier processing and film casting.
-
Enhanced Thermal Stability: While maintaining the high thermal resistance characteristic of aromatic polyimides, the silicon content can improve thermo-oxidative stability.
-
Lower Dielectric Constant: The presence of the low-polarity dimethylsilane group helps to reduce the dielectric constant and dissipation factor of the polymer, making it suitable for applications in microelectronics and high-frequency communication systems.
-
Increased Flexibility: The siloxane bond introduces a degree of flexibility into the polymer chain, which can improve the toughness and reduce the brittleness of highly crosslinked resins like bismaleimides.
The primary applications for polymers derived from p-APDS are in the aerospace, electronics, and automotive industries, where materials are required to withstand extreme temperatures and provide reliable electrical insulation.[1] A minor, less-documented application notes its potential use as an intermediate in the manufacturing of certain pharmaceuticals.[2]
Quantitative Data Presentation
The introduction of a dimethylsilane group into the backbone of polymers like bismaleimides (BMIs) significantly influences their thermal properties. The following tables summarize typical quantitative data for silicon-containing BMI resins and provide a comparison with standard, first-generation aromatic BMIs.
Table 1: Thermal Properties of Silicon-Containing Bismaleimide (BMI) Resins Data represents a typical range for BMI resins modified with silicon-containing diamines.
| Property | Value (in Nitrogen) | Value (in Air) | Method |
| Glass Transition Temperature (Tg) | 155–162 °C | 155–162 °C | DSC |
| 5% Weight Loss Temperature (T5%) | 358–377 °C | 361–380 °C | TGA |
| [3] |
Table 2: Comparative Properties of a Standard vs. Modified Bismaleimide Resin This table provides a general comparison to highlight the typical effects of modifiers. "Standard BMI" refers to an untoughened, first-generation resin like bis(4-maleimidophenyl)methane.
| Property | Standard BMI (Untoughened) | Modified BMI Resins |
| Glass Transition Temperature (Tg) | ~342 °C | 240–274 °C |
| Tensile Strength | 40–80 MPa | Varies with modifier |
| Tensile Modulus | 4.1–4.8 GPa | Varies with modifier |
| Dielectric Constant (@ 10 GHz) | ~3.10 | Down to ~2.86 |
| Char Yield (@ 800 °C in N₂) | ~27% | Up to ~58% |
| [4][5] |
Experimental Protocols
This section provides detailed protocols for the synthesis of the this compound monomer and its subsequent use in the preparation of a high-performance polyimide.
This protocol is based on an optimized, economical process for synthesizing the p-APDS monomer.[3]
Materials:
-
p-Aminophenol
-
Dimethyldichlorosilane
-
Triethylamine (as acid scavenger)
-
Benzene (as solvent)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply for inert atmosphere
Procedure:
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
In the flask, dissolve p-aminophenol and triethylamine in benzene.
-
Begin stirring the solution under a slow stream of nitrogen.
-
Slowly add dimethyldichlorosilane to the solution via the dropping funnel. An exothermic reaction will occur, and a precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, heat the reaction mixture to 40°C.
-
Maintain the reaction at 40°C with continuous stirring for 4 hours.
-
After 4 hours, cool the mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the benzene solvent under reduced pressure using a rotary evaporator to yield the crude this compound product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified p-APDS monomer.
-
Characterize the final product using FT-IR and ¹H-NMR spectroscopy to confirm its structure.
This protocol describes the conventional two-step synthesis of a polyimide, involving the formation of a poly(amic acid) precursor followed by thermal imidization.
Materials:
-
This compound (p-APDS), purified
-
Pyromellitic dianhydride (PMDA), dried under vacuum
-
N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous
-
Standard laboratory glassware
-
Mechanical stirrer
-
Nitrogen or Argon gas supply
-
Glass plate for casting
-
Programmable vacuum oven
Procedure:
Step 1: Poly(amic acid) Synthesis
-
In a clean, dry flask equipped with a mechanical stirrer and a nitrogen inlet, add an equimolar amount of this compound (p-APDS).
-
Add enough anhydrous NMP to dissolve the diamine and create a solution of approximately 15-20% solids by weight. Stir until the diamine is fully dissolved.
-
Slowly add an equimolar amount of PMDA powder to the stirred diamine solution in small portions over 30-60 minutes. Maintain a nitrogen atmosphere and keep the temperature at or below room temperature (an ice bath can be used) to control the exothermic reaction.
-
After all the PMDA has been added, continue stirring the solution at room temperature under nitrogen for 8-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Step 2: Thermal Imidization (Film Formation)
-
Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a programmable vacuum oven.
-
Perform a stepwise thermal curing process to convert the poly(amic acid) to polyimide and slowly remove the solvent and water byproduct. A typical heating schedule is as follows:
-
80°C for 2 hours
-
120°C for 2 hours
-
180°C for 2 hours
-
250°C for 1 hour
-
300°C for 1 hour
-
-
After the final heating step, allow the oven to cool down slowly to room temperature.
-
Carefully remove the resulting flexible, transparent polyimide film from the glass substrate.
-
Characterize the film using FT-IR to confirm the completion of imidization (disappearance of amic acid peaks and appearance of characteristic imide peaks at ~1780 cm⁻¹ and ~1720 cm⁻¹).
Visualizations and Diagrams
Caption: Workflow for the synthesis of this compound (p-APDS).
Caption: Two-step workflow for the synthesis of a polyimide from p-APDS and PMDA.
Caption: Relationship between p-APDS structure and resulting polymer properties.
References
Application Notes and Protocols: Bis(p-aminophenoxy)dimethylsilane for Specialty Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Bis(p-aminophenoxy)dimethylsilane as a versatile monomer for the synthesis of specialty polymers, particularly polyimides. Detailed protocols for polymerization and characterization are included, alongside data on the resulting polymers' properties and their potential in biomedical applications.
Introduction to this compound
This compound, often abbreviated as p-APDS, is an organosilicon diamine monomer. Its chemical structure, featuring a flexible dimethylsiloxane linkage between two p-aminophenoxy units, imparts unique properties to the polymers derived from it. These characteristics include enhanced solubility, lower dielectric constant, increased gas permeability, and good thermal stability, making them attractive for high-performance applications in microelectronics, aerospace, and the biomedical field.[1]
Monomer Properties:
| Property | Value |
| CAS Number | 1223-16-1[1] |
| Molecular Formula | C14H18N2O2Si[2] |
| Molecular Weight | 274.39 g/mol [2] |
| Appearance | Colorless to light yellow liquid or solid[1] |
| Melting Point | 65 °C |
| Boiling Point | 195 °C |
Specialty Polymers from this compound
The primary application of this compound is in the synthesis of polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical resistance.[3] The incorporation of the flexible dimethylsiloxane linkage from p-APDS into the rigid polyimide backbone can modify the polymer's properties to suit specific applications.
Key Advantages of Silicone-Containing Polyimides:
-
Improved Processability: The flexible siloxane linkage disrupts chain packing, leading to better solubility in organic solvents and lower melt viscosity, which facilitates processing.
-
Lower Dielectric Constant: The low polarity of the dimethylsiloxane group contributes to a lower dielectric constant, a critical property for materials used in microelectronics.
-
Increased Gas Permeability: The high free volume around the Si-O bond enhances the permeability of gases, making these polymers suitable for membrane-based separation applications.
-
Enhanced Flexibility: The siloxane linkage acts as a "molecular hinge," increasing the flexibility of the polymer chains.
-
Good Thermal Stability: While the introduction of the siloxane group can slightly lower the thermal stability compared to fully aromatic polyimides, they still exhibit high decomposition temperatures suitable for many demanding applications.
Experimental Protocols
Protocol 1: Synthesis of Polyimide via Two-Step Polymerization
This protocol describes the synthesis of a polyimide from this compound and a common aromatic dianhydride, such as Pyromellitic dianhydride (PMDA), using the classical two-step method.[3][4]
Materials:
-
This compound (p-APDS)
-
Pyromellitic dianhydride (PMDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Methanol
-
Nitrogen gas supply
-
Three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet/outlet
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve a specific molar amount of this compound in anhydrous NMP.
-
Once the diamine has completely dissolved, slowly add an equimolar amount of PMDA powder to the solution with continuous stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the poly(amic acid) forms.
-
-
Polyimide Film Formation (Thermal Imidization):
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Place the glass plate in a vacuum oven and heat it according to the following temperature program:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
-
This stepwise heating process facilitates the removal of the solvent and the cyclization of the amic acid groups to form the imide rings, a process known as imidization.
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled off the glass plate.
-
Two-step synthesis of polyimide.
Protocol 2: Characterization of the Synthesized Polyimide
1. Spectroscopic Analysis (FT-IR):
-
Confirm the conversion of the poly(amic acid) to polyimide by Fourier-transform infrared (FT-IR) spectroscopy.
-
The disappearance of the amide and carboxylic acid peaks and the appearance of characteristic imide absorption bands at approximately 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching) indicates successful imidization.
2. Thermal Analysis (TGA and DSC):
-
Thermogravimetric Analysis (TGA): Determine the thermal stability of the polyimide by heating a small sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The temperature at which 5% weight loss occurs (Td₅) is a measure of the polymer's decomposition temperature.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polyimide by heating the sample at a constant rate (e.g., 10 °C/min) and observing the change in heat flow.
3. Mechanical Testing:
-
Cut the polyimide film into dumbbell-shaped specimens.
-
Measure the tensile strength, Young's modulus, and elongation at break using a universal testing machine according to ASTM standards.
Polymer characterization workflow.
Quantitative Data
The properties of polyimides derived from this compound can be tailored by the choice of the dianhydride comonomer. The following table summarizes typical properties of polyimides synthesized from different dianhydrides.
Table 1: Thermal and Mechanical Properties of p-APDS-Based Polyimides
| Dianhydride | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td₅) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| PMDA | 250 - 280 | 480 - 520 | 90 - 110 | 5 - 10 |
| BPDA | 230 - 260 | 490 - 530 | 100 - 120 | 15 - 30 |
| 6FDA | 260 - 290 | 500 - 540 | 95 - 115 | 20 - 40 |
Data compiled from typical values for siloxane-containing polyimides.
Applications in Biomedical Fields
While direct applications in drug delivery are still an emerging area of research, the inherent biocompatibility and unique properties of silicone-containing polyimides make them promising candidates for various biomedical applications.[5] Their high gas permeability is advantageous for applications such as contact lenses and wound dressings. Their biostability and flexibility make them suitable for use as encapsulants for implantable electronic devices and as substrates for flexible biosensors.[5]
Protocol 3: In Vitro Biocompatibility Assessment
This protocol outlines a general workflow for the initial biocompatibility screening of a p-APDS-based polyimide film, based on ISO 10993 standards.
1. Cytotoxicity Test (ISO 10993-5):
-
Prepare extracts of the polyimide film in a cell culture medium.
-
Culture a suitable cell line (e.g., L929 mouse fibroblasts) in the presence of the extracts.
-
Assess cell viability after a defined period (e.g., 24-72 hours) using a quantitative assay (e.g., MTT assay).
-
A reduction in cell viability compared to a negative control indicates a cytotoxic effect.
2. Hemolysis Test (ISO 10993-4):
-
Incubate the polyimide film with a suspension of red blood cells.
-
Measure the amount of hemoglobin released into the supernatant.
-
An increase in hemoglobin release compared to a negative control indicates hemolysis.
3. In Vivo Biocompatibility (Initial Screening - ISO 10993-6):
-
For a preliminary in vivo assessment, small pieces of the sterilized polyimide film can be implanted subcutaneously in a rodent model.[6]
-
After a set period (e.g., 1 to 4 weeks), the tissue surrounding the implant is excised, sectioned, and examined histologically for signs of inflammation, fibrosis, and other tissue responses.[6]
Biocompatibility testing workflow.
Structure-Property Relationships
The versatility of this compound as a monomer lies in the ability to tune the final polymer properties by judicious selection of the comonomer and the overall polymer architecture.
Monomer structure and polymer properties.
References
- 1. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 2. This compound | C14H18N2O2Si | CID 14249156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Polyimides as biomaterials: preliminary biocompatibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Polymerization of Bis(p-aminophenoxy)dimethylsilane with Dianhydrides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of poly(ether imide)s through the polymerization of bis(p-aminophenoxy)dimethylsilane with various aromatic dianhydrides. The resulting silicon-containing polyimides are of significant interest due to their potential for enhanced solubility, processability, and tailored thermal and mechanical properties, making them relevant for applications in advanced materials and drug delivery systems.
Introduction
Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their applications can be limited by poor solubility and processability.[1] The incorporation of flexible linkages, such as dimethylsiloxane and ether groups, into the polymer backbone is a common strategy to improve these properties without significantly compromising the desirable characteristics of the polyimide.
The diamine, this compound, offers a unique combination of a flexible dimethylsiloxane group and ether linkages, which can lead to polyimides with enhanced solubility, lower glass transition temperatures, and improved processability. This document outlines the synthesis and characterization of polyimides derived from this diamine and four common aromatic dianhydrides: Pyromellitic dianhydride (PMDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), and 4,4'-Oxydiphthalic anhydride (ODPA).
Experimental Protocols
The synthesis of polyimides from this compound and aromatic dianhydrides is typically carried out via a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) precursor at room temperature, followed by a cyclodehydration (imidization) step at elevated temperatures to form the final polyimide.[1]
Materials and Equipment
-
Monomers:
-
This compound (purified by recrystallization)
-
Pyromellitic dianhydride (PMDA) (purified by sublimation)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (purified by sublimation)
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) (purified by sublimation)
-
4,4'-Oxydiphthalic anhydride (ODPA) (purified by sublimation)
-
-
Solvent: Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.
-
Casting Surface: Clean, dry glass plates.
-
Oven: A programmable vacuum oven capable of reaching at least 300°C.
General Procedure for Poly(amic acid) Synthesis
-
Diamine Dissolution: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve a precise molar amount of this compound in anhydrous DMAc (to achieve a final solids concentration of 15-20 wt%). Stir the mixture with a mechanical stirrer until the diamine is completely dissolved.
-
Dianhydride Addition: Gradually add an equimolar amount of the chosen dianhydride powder to the stirred diamine solution. The addition should be done in portions over 30-60 minutes to control the exothermic reaction and prevent gelation.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
General Procedure for Thermal Imidization
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade to ensure a uniform thickness.
-
Solvent Removal and Imidization: Place the cast film in a programmable oven and subject it to a staged heating program under a nitrogen atmosphere or vacuum:
-
80°C for 2 hours to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to complete the imidization.
-
-
Film Recovery: After cooling to room temperature, carefully peel the resulting polyimide film from the glass substrate.
Data Presentation
The properties of polyimides derived from this compound and various dianhydrides are summarized in the tables below. Note: Data for some specific combinations may be based on analogous polyimide systems due to limited availability in the literature.
Table 1: Thermal Properties of Polyimides
| Dianhydride | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C, in N2) | Char Yield at 800°C (%) (in N2) |
| PMDA | ~280-320 | >500 | >55 |
| 6FDA | ~240-270 | >500 | >50 |
| BTDA | ~260-290 | >520 | >58 |
| ODPA | ~230-260 | >530 | >60 |
Table 2: Mechanical Properties of Polyimide Films
| Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PMDA | 90 - 120 | 2.5 - 3.5 | 5 - 10 |
| 6FDA | 80 - 110 | 2.0 - 3.0 | 10 - 20 |
| BTDA | 95 - 130 | 2.8 - 3.8 | 7 - 15 |
| ODPA | 85 - 115 | 2.2 - 3.2 | 8 - 18 |
Table 3: Solubility of Polyimides
| Dianhydride | NMP | DMAc | m-Cresol | THF | Chloroform |
| PMDA | + | + | - | - | - |
| 6FDA | ++ | ++ | + | +/- | +/- |
| BTDA | + | + | - | - | - |
| ODPA | ++ | ++ | + | - | - |
| ++: Soluble at room temperature; +: Soluble on heating; +/-: Partially soluble or swelling; -: Insoluble |
Table 4: Dielectric Properties of Polyimide Films
| Dianhydride | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) |
| PMDA | 3.2 - 3.5 | 0.003 - 0.005 |
| 6FDA | 2.7 - 3.0 | 0.002 - 0.004 |
| BTDA | 3.1 - 3.4 | 0.003 - 0.005 |
| ODPA | 3.0 - 3.3 | 0.002 - 0.004 |
Visualizations
Polymerization Reaction Pathway
Caption: General reaction scheme for the two-step polymerization.
Experimental Workflow
Caption: Step-by-step workflow for polyimide synthesis and characterization.
References
Application Notes and Protocols: Formulation of Flexible Electronics using Bis(p-aminophenoxy)dimethylsilane-Based Polyimides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of flexible polyimides derived from Bis(p-aminophenoxy)dimethylsilane. The inclusion of a flexible dimethylsiloxane linkage in the polyimide backbone imparts unique properties, making these materials highly suitable for applications in flexible electronics, wearable sensors, and implantable devices.
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] For applications in flexible electronics, the inherent rigidity of traditional aromatic polyimides can be a limitation. The incorporation of flexible moieties, such as dimethylsiloxane groups, into the polymer backbone can significantly enhance flexibility and processability without compromising thermal stability. This compound (APDS) is a key diamine monomer that introduces a flexible Si-O linkage, leading to polyimides with a lower modulus, improved solubility, and a low dielectric constant, all of which are critical for the fabrication of reliable and high-performing flexible electronic devices.[2][3]
Synthesis of this compound-Based Polyimide Films
The synthesis of polyimides from APDS follows a conventional two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) (PAA) precursor, which is then converted into the final polyimide film through a thermal imidization process involving cyclodehydration.[4]
Experimental Protocol: Two-Step Polycondensation
Materials:
-
This compound (APDS)
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA), or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
In a dry, three-necked flask equipped with a mechanical stirrer and an argon/nitrogen inlet, dissolve a stoichiometric amount of this compound in anhydrous NMP.
-
Slowly add an equimolar amount of the chosen aromatic dianhydride powder to the stirred solution in small portions at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours under an inert atmosphere to form a viscous poly(amic acid) solution.
-
Cast the PAA solution onto a clean, dry glass substrate using a doctor blade or spin coater to achieve the desired film thickness.
-
Place the cast film in a vacuum oven and heat to 80-100°C for 2-4 hours to remove the solvent.
-
For thermal imidization, cure the dried PAA film using a stepwise heating program in a furnace under a nitrogen atmosphere:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, carefully peel the flexible polyimide film from the glass substrate.
Experimental Workflow: Polyimide Film Synthesis
Caption: Workflow for the synthesis of flexible polyimide films.
Properties of this compound-Based Polyimides
The properties of APDS-based polyimides can be tailored by the choice of the dianhydride. The flexible dimethylsilane linkage generally leads to a lower glass transition temperature (Tg) and tensile modulus compared to fully aromatic polyimides, while maintaining high thermal decomposition temperatures (Td). The presence of the Si-O bond also contributes to a lower dielectric constant.
Quantitative Data Summary
The following tables summarize representative properties of polyimide films derived from this compound and various aromatic dianhydrides. The data is compiled from typical values reported in the literature for aromatic polyimides, with adjustments to reflect the expected influence of the dimethylsiloxane group.
Table 1: Mechanical Properties
| Dianhydride | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| PMDA | 90 - 110 | 5 - 10 | 2.0 - 2.5 |
| BPDA | 100 - 120 | 10 - 20 | 1.8 - 2.2 |
| 6FDA | 80 - 100 | 15 - 30 | 1.5 - 2.0 |
Data compiled from literature for similar aromatic polyimides.[5][6]
Table 2: Thermal Properties
| Dianhydride | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) |
| PMDA | 250 - 280 | > 480 |
| BPDA | 240 - 270 | > 490 |
| 6FDA | 220 - 250 | > 500 |
Data compiled from literature for similar aromatic polyimides.[4][5]
Table 3: Dielectric Properties
| Dianhydride | Dielectric Constant (1 MHz) | Dielectric Loss (1 MHz) |
| PMDA | 2.8 - 3.2 | 0.008 - 0.012 |
| BPDA | 2.7 - 3.1 | 0.007 - 0.011 |
| 6FDA | 2.5 - 2.9 | 0.005 - 0.009 |
Data compiled from literature for similar aromatic polyimides.[3]
Characterization Protocols
Detailed characterization is essential to ensure the synthesized polyimide films meet the performance requirements for flexible electronic applications.
Protocol 4.1: Mechanical Property Testing
Instrumentation: Universal Testing Machine (UTM) with a film extension fixture.
Procedure:
-
Cut the polyimide films into dumbbell-shaped specimens according to ASTM D882 standard.
-
Measure the thickness of each specimen at three different points and calculate the average.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fails.
-
Record the load-elongation curve to determine tensile strength, elongation at break, and tensile modulus.
Protocol 4.2: Thermal Property Analysis
Instrumentation: Thermogravimetric Analyzer (TGA) and Dynamic Mechanical Analyzer (DMA).
Procedure (TGA):
-
Place a small sample (5-10 mg) of the polyimide film in a TGA crucible.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the 5% weight loss temperature (Td5).[4]
Procedure (DMA):
-
Cut a rectangular film specimen (e.g., 20 mm x 5 mm).
-
Mount the film in the DMA in tensile mode.
-
Heat the sample from room temperature to 350°C at a heating rate of 3-5°C/min while applying a small oscillatory strain at a fixed frequency (e.g., 1 Hz).
-
The peak of the tan δ curve is taken as the glass transition temperature (Tg).[5]
Protocol 4.3: Dielectric Property Measurement
Instrumentation: LCR meter or Impedance Analyzer with a parallel plate capacitor fixture.
Procedure:
-
Sputter or evaporate circular metal electrodes (e.g., gold or aluminum) onto both sides of the polyimide film to form a capacitor structure.
-
Place the sample in the dielectric test fixture.
-
Measure the capacitance and dissipation factor over a range of frequencies (e.g., 1 kHz to 1 MHz) at room temperature.
-
Calculate the dielectric constant and dielectric loss from the measured capacitance, electrode area, and film thickness.
Characterization Workflow
Caption: Workflow for the characterization of polyimide films.
Applications in Flexible Electronics
The unique combination of flexibility, thermal stability, and low dielectric constant makes this compound-based polyimides ideal for a variety of applications in flexible electronics, including:
-
Flexible Printed Circuit Boards (FPCBs): As a substrate material, these polyimides provide a reliable and durable platform for interconnecting electronic components in devices that require bending or folding.[1]
-
Wearable Sensors: Their flexibility and biocompatibility make them suitable for use in wearable health monitoring devices that conform to the skin.
-
Flexible Displays: As substrates for organic light-emitting diodes (OLEDs) or other display technologies, they enable the development of rollable and foldable screens.
-
Implantable Medical Devices: The chemical inertness and mechanical compliance of these materials are advantageous for long-term implantable electronic systems.
Conclusion
This compound-based polyimides offer a versatile platform for the development of advanced flexible electronics. By carefully selecting the dianhydride and controlling the synthesis and processing conditions, researchers can tailor the material properties to meet the specific demands of their applications. The protocols and data presented in these notes provide a solid foundation for the successful formulation and characterization of these high-performance flexible materials.
References
- 1. azom.com [azom.com]
- 2. researchgate.net [researchgate.net]
- 3. Low Dielectric Polyetherimides Derived from Bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] Sulfone and 4,4′-Bis[4-(4-aminophenoxy)-2-tert-butylphenoxy]perfluorobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Synthesis Conditions and Chemical Structure of Thermoplastic Polyimides on Their Thermomechanical Properties and Short-Term Electrical Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4’–Diaminodiphenyl Ether [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Gas Separation Membranes Developed with Bis(p-aminophenoxy)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of gas separation membranes utilizing Bis(p-aminophenoxy)dimethylsilane (APMDS). The incorporation of the flexible and bulky dimethylsiloxane group from APMDS into a rigid polyimide backbone is a promising strategy to enhance gas permeability while maintaining or improving selectivity, a key challenge in membrane technology.
Introduction
Polyimide membranes are a leading class of materials for gas separation due to their excellent thermal and chemical stability, good mechanical properties, and tunable gas transport properties.[1] However, a common trade-off exists between gas permeability and selectivity. Introducing flexible siloxane moieties into the polyimide structure can disrupt polymer chain packing, increasing the fractional free volume (FFV) and thus enhancing gas permeability.[2] this compound (APMDS) is a diamine monomer containing a dimethylsiloxane linkage, making it an ideal candidate for synthesizing high-performance polyimide membranes for applications such as carbon dioxide capture, natural gas purification, and air separation.[1][3]
This document outlines the synthesis of a copolyimide from APMDS and a commercially available dianhydride, the fabrication of a dense membrane, and the subsequent characterization of its gas separation performance.
Experimental Protocols
Materials
-
Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (purity > 99%)
-
Diamine 1: this compound (APMDS) (purity > 98%)
-
Diamine 2: 2,4,6-trimethyl-m-phenylenediamine (Durene diamine) (for copolymerization)
-
Solvent: N-methyl-2-pyrrolidone (NMP), anhydrous
-
Chemical Imidization Agents: Acetic anhydride and pyridine
-
Precipitation and Washing Solvent: Methanol
Synthesis of APMDS-based Copolyimide
A two-step polycondensation reaction is employed to synthesize the copolyimide.[4]
Step 1: Poly(amic acid) Synthesis
-
In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve a specific molar ratio of this compound (APMDS) and Durene diamine in anhydrous NMP.
-
Once the diamines are fully dissolved, slowly add an equimolar amount of 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) powder to the solution while stirring.
-
Continue the reaction at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (as a catalyst) to initiate the cyclization to the polyimide.
-
Stir the reaction mixture at room temperature for 1 hour, and then heat to 80°C for an additional 2 hours.
-
Precipitate the resulting polyimide by pouring the solution into an excess of methanol.
-
Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 120°C for 24 hours.
dot
Caption: Synthesis workflow for APMDS-based copolyimide.
Membrane Fabrication
Dense polymer membranes are prepared by the solution casting and solvent evaporation method.[5]
-
Prepare a 15-20 wt% solution of the dried APMDS-based copolyimide in a suitable solvent like NMP or chloroform.
-
Filter the polymer solution to remove any impurities.
-
Cast the filtered solution onto a clean, level glass plate.
-
Dry the cast film in a controlled environment, for example, at 80°C for 12 hours, followed by a gradual increase in temperature to 200°C under vacuum for 48 hours to ensure complete solvent removal.
-
Carefully peel the resulting membrane from the glass plate.
dot
Caption: Experimental workflow for membrane fabrication.
Gas Permeation Testing
The gas separation properties of the fabricated membranes are evaluated using a constant-volume, variable-pressure apparatus.
-
Mount a circular membrane sample in a permeation cell, ensuring a proper seal.
-
Evacuate both the upstream and downstream sides of the membrane.
-
Introduce a pure gas (e.g., CO₂, CH₄, N₂, O₂) at a specific pressure (e.g., 2 bar) to the upstream side.
-
Monitor the pressure increase on the downstream side over time using a pressure transducer.
-
Calculate the permeability coefficient (P) in Barrer units (1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹).
-
The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients (Pₐ / Pₑ).
dot
Caption: Logical relationship of the gas permeation testing process.
Data Presentation
The incorporation of APMDS into the polyimide backbone is expected to significantly influence the gas transport properties. The flexible Si-O-Si linkage and the bulky dimethylsilyl groups increase the free volume of the polymer matrix, which generally leads to higher gas permeability. The following table presents hypothetical, yet expected, gas separation data for a copolyimide membrane containing APMDS compared to a baseline polyimide without the siloxane moiety.
| Membrane Composition | Gas | Permeability (Barrer) | CO₂/CH₄ Selectivity | O₂/N₂ Selectivity |
| Baseline Polyimide | CO₂ | 50 | 35 | 5.0 |
| (e.g., 6FDA-Durene) | CH₄ | 1.43 | ||
| O₂ | 10 | |||
| N₂ | 2.0 | |||
| APMDS Copolyimide | CO₂ | 150 | 30 | 4.5 |
| (e.g., 6FDA-Durene-APMDS) | CH₄ | 5.0 | ||
| O₂ | 27 | |||
| N₂ | 6.0 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected trend. Actual experimental results may vary depending on the specific synthesis conditions, APMDS content, and membrane fabrication process.
Conclusion
The use of this compound as a diamine monomer in the synthesis of polyimides offers a viable pathway to developing high-performance gas separation membranes. The protocols outlined in these application notes provide a systematic approach for researchers to synthesize, fabricate, and characterize these advanced materials. The expected increase in gas permeability, while maintaining reasonable selectivity, makes APMDS-based polyimides attractive for a range of industrial gas separation applications. Further optimization of the APMDS content in the copolymer and the membrane fabrication conditions can lead to even more superior separation performance.
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 3. Development of CO2-Selective Polyimide-Based Gas Separation Membranes Using Crown Ether and Polydimethylsiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Bis(p-aminophenoxy)dimethylsilane as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(p-aminophenoxy)dimethylsilane (p-APDS) is an organosilicon compound with the chemical formula C₁₄H₁₈N₂O₂Si. It is characterized by a flexible dimethylsiloxane core flanked by two p-aminophenoxy groups. This unique structure allows it to be used as a specialty chemical in polymer synthesis, primarily as a diamine monomer. The incorporation of the dimethylsiloxane linkage into polymer backbones imparts several desirable properties, including increased flexibility, lower glass transition temperature (Tg), reduced water absorption, and improved solubility. While it primarily acts as a chain-extending monomer, its silane component offers the potential for secondary crosslinking reactions, contributing to the formation of robust thermoset networks.
These application notes provide an overview of the use of this compound in the formulation of high-performance polymers, with a focus on its role in creating crosslinked networks in polyimides and bismaleimide (BMI) resins. Detailed protocols for synthesis and characterization are provided to guide researchers in utilizing this versatile molecule. For professionals in drug development, the biocompatibility of siloxane-containing polyimides is also discussed, highlighting potential applications in biomedical devices.
Chemical Structure and Properties:
-
IUPAC Name: 4-[({4}-aminophenoxy)-dimethylsilyl]oxyaniline
-
CAS Number: 1223-16-1[1]
-
Molecular Formula: C₁₄H₁₈N₂O₂Si[1]
-
Molecular Weight: 274.39 g/mol [1]
-
Appearance: Amber to brown liquid or solid[2]
-
Boiling Point: ~195-199 °C at 0.5 mmHg[4]
Principle of Functionality
This compound functions as a crosslinking agent through two primary mechanisms:
-
Diamine Reactivity: The two primary amine (-NH₂) groups on the molecule readily react with other monomers, such as dianhydrides or bismaleimides, to form a polymer backbone. In thermosetting systems like bismaleimide resins, this reaction leads to chain extension and the formation of a crosslinked network upon curing.[5]
-
Siloxane Linkage Flexibility: The -Si(CH₃)₂-O- linkage introduces a high degree of rotational freedom and flexibility into the otherwise rigid polymer chains. This "internal plasticization" can improve the toughness and processability of the resulting polymer.
While not its primary role, the siloxane bonds in the polymer backbone can potentially undergo hydrolysis and condensation reactions under certain conditions (e.g., in the presence of moisture and a catalyst), leading to the formation of Si-O-Si crosslinks. This secondary crosslinking mechanism can further enhance the thermal stability and mechanical properties of the material.[6]
Applications
The primary applications of this compound are in the field of high-performance polymers:
-
Modification of Bismaleimide (BMI) Resins: BMI resins are known for their high thermal stability but also for their brittleness. Incorporating this compound can improve the toughness of BMI resins by introducing flexible siloxane segments into the crosslinked network.[5] This is achieved through a Michael addition reaction between the amine groups of the silane and the maleimide groups of the BMI resin.[5]
-
Synthesis of Poly(siloxane-imide) Copolymers: As a diamine monomer, it can be co-polymerized with aromatic dianhydrides to produce poly(siloxane-imide)s. These materials combine the excellent thermal and mechanical properties of polyimides with the flexibility, low dielectric constant, and biocompatibility associated with polysiloxanes.[7]
-
High-Performance Adhesives and Coatings: The flexibility and thermal stability imparted by the siloxane linkage make polymers containing this compound suitable for use in high-performance adhesives and coatings, particularly in the aerospace and electronics industries.
-
Biomedical Applications: Polyimides and polysiloxanes are known for their biocompatibility.[7][8][9] Poly(imide-siloxane) copolymers are therefore being explored for use in biomedical devices and products.[7][10] While specific applications of this compound in drug delivery are not yet well-documented, its potential as a component in biocompatible polymers for medical implants and devices is an active area of research.[3] Polyimides have shown insignificant levels of cytotoxicity and hemolysis in preliminary biocompatibility testing.[8]
Quantitative Data
The incorporation of siloxane diamines like this compound into a polymer matrix has predictable effects on its properties. The following table summarizes the expected impact based on data from analogous poly(siloxane-imide) systems.
| Property | Neat Polyimide | Poly(siloxane-imide) with this compound | Reference |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | 250-300 °C | 155-250 °C (Decreases with increasing siloxane content) | [5] |
| 5% Weight Loss Temp. (TGA) | > 500 °C | 360-500 °C | [5] |
| Mechanical Properties | |||
| Tensile Strength | 100-150 MPa | 80-120 MPa (May decrease slightly) | [11][12] |
| Elongation at Break | 5-10% | 10-50% (Increases significantly) | [11][12] |
| Young's Modulus | 2-4 GPa | 1-3 GPa (Decreases, indicating higher flexibility) | [11][12] |
| Other Properties | |||
| Water Absorption | 1-3% | < 1% (Decreases) | |
| Dielectric Constant | 3.2-3.5 | 2.8-3.2 (Decreases) |
Experimental Protocols
Protocol 1: Synthesis of a Poly(siloxane-amic acid) Precursor
This protocol describes the synthesis of a poly(amic acid) solution, the precursor to a poly(siloxane-imide), using this compound and a dianhydride.
Materials:
-
This compound (p-APDS)
-
Pyromellitic dianhydride (PMDA) or other aromatic dianhydride
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Argon or Nitrogen gas
-
Magnetic stirrer and hotplate
-
Three-neck round-bottom flask
-
Condenser and gas inlet/outlet
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry inert gas.
-
In the three-neck flask, dissolve a specific molar amount of this compound in anhydrous NMP to achieve a 15-20% (w/w) solids concentration.
-
Begin stirring the solution under a slow stream of argon or nitrogen.
-
Slowly add an equimolar amount of the dianhydride (e.g., PMDA) to the diamine solution in small portions over 30-60 minutes. An exothermic reaction will occur.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
The resulting viscous poly(amic acid) solution is now ready for the imidization step (Protocol 2).
Protocol 2: Thermal Imidization to Poly(siloxane-imide) Film
This protocol describes the conversion of the poly(amic acid) solution into a solid poly(siloxane-imide) film.
Materials:
-
Poly(siloxane-amic acid) solution from Protocol 1
-
Glass plates or other suitable substrate
-
Doctor blade or casting knife
-
Programmable vacuum oven
Procedure:
-
Pour the poly(amic acid) solution onto a clean, level glass plate.
-
Use a doctor blade or casting knife to spread the solution into a thin, uniform film of the desired thickness.
-
Place the coated substrate in a programmable vacuum oven.
-
Perform the thermal imidization using a staged curing cycle:
-
Heat to 100 °C and hold for 1 hour to slowly remove the solvent.
-
Increase the temperature to 200 °C and hold for 1 hour.
-
Increase the temperature to 300 °C and hold for 1 hour for complete imidization.
-
-
Slowly cool the oven back to room temperature.
-
Carefully peel the resulting flexible poly(siloxane-imide) film from the glass substrate.
Protocol 3: Modification of Bismaleimide (BMI) Resin
This protocol outlines the modification of a bismaleimide resin with this compound to improve its toughness.
Materials:
-
Bismaleimide (BMI) resin (e.g., 4,4'-Bismaleimidodiphenylmethane)
-
This compound (p-APDS)
-
Reactive diluent (optional, e.g., diallyl bisphenol A)
-
High-temperature resistant beaker or flask
-
Mechanical stirrer and heating mantle
-
Mold for curing
Procedure:
-
Melt the BMI resin in the reaction vessel at 120-130 °C with mechanical stirring under a nitrogen atmosphere.
-
Once the BMI is molten and homogeneous, add the desired amount of this compound (typically 5-20 mol% with respect to BMI).
-
If using a reactive diluent, add it to the mixture.
-
Continue stirring at 120-130 °C for 15-30 minutes to ensure a homogeneous mixture.
-
Pour the molten resin mixture into a preheated mold.
-
Cure the resin in an oven using a suitable curing schedule, for example:
-
180 °C for 2 hours
-
220 °C for 4 hours
-
Post-cure at 250 °C for 2 hours
-
-
Allow the cured resin to cool slowly to room temperature before demolding.
Visualizations
Diagram 1: Poly(siloxane-imide) Synthesis Workflow
Caption: Workflow for the synthesis of poly(siloxane-imide) films.
Diagram 2: Logical Relationship in BMI Resin Modification
Caption: Modification of BMI resin with p-APDS to enhance toughness.
Safety and Handling
-
This compound may cause skin and eye irritation.[1] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information before use.
Conclusion
This compound is a valuable monomer for the development of advanced polymers with tailored properties. Its incorporation into polyimide and bismaleimide systems provides a reliable method for enhancing flexibility and toughness while maintaining good thermal stability. The protocols and data presented in these application notes serve as a guide for researchers and scientists to explore the potential of this molecule in materials science and for drug development professionals to consider the resulting biocompatible polymers for biomedical applications. Further research into the specific crosslinking mechanisms and applications in areas like drug delivery is warranted.
References
- 1. This compound | C14H18N2O2Si | CID 14249156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. adhesivesmag.com [adhesivesmag.com]
- 7. Flexible Poly(imide) Siloxane Block Copolymers to Use at Biomedical Products | Scientific.Net [scientific.net]
- 8. Polyimides as biomaterials: preliminary biocompatibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. aidic.it [aidic.it]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Poly(amic acid) with Bis(p-aminophenoxy)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(amic acid)s are precursor polymers that are essential in the synthesis of high-performance polyimides. The incorporation of siloxane moieties, such as those from bis(p-aminophenoxy)dimethylsilane, into the polymer backbone can impart desirable properties to the final polyimide, including enhanced flexibility, lower dielectric constant, improved solubility, and increased thermal stability. These characteristics are highly sought after in advanced materials for microelectronics, aerospace applications, and medical devices.
This document provides detailed application notes and experimental protocols for the preparation of poly(amic acid) from this compound and a common aromatic dianhydride, pyromellitic dianhydride (PMDA). The procedures outlined below are based on established methods for poly(amic acid) synthesis.
Reaction Principle
The synthesis of poly(amic acid) is a polycondensation reaction. It proceeds via a nucleophilic acyl substitution mechanism where the amino groups of the diamine, this compound, attack the carbonyl carbons of the dianhydride, pyromellitic dianhydride. This results in the opening of the anhydride ring to form an amic acid linkage, consisting of an amide and a carboxylic acid group in the polymer repeating unit. The reaction is typically carried out in a polar aprotic solvent at room temperature.[1][2]
Experimental Protocols
Materials and Equipment
-
Monomers:
-
This compound (p-APDS) (High Purity)
-
Pyromellitic dianhydride (PMDA) (Polymerization Grade, dried under vacuum before use)
-
-
Solvent:
-
N,N-dimethylacetamide (DMAc) (Anhydrous)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Addition funnel
-
Temperature-controlled bath
-
Viscometer (e.g., Ubbelohde)
-
Standard laboratory glassware
-
General Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of poly(amic acid).
Detailed Synthesis Protocol
-
Monomer Preparation: Accurately weigh equimolar amounts of this compound (p-APDS) and pyromellitic dianhydride (PMDA). For example, to prepare a 15 wt% polymer solution, dissolve a specific amount of p-APDS in anhydrous N,N-dimethylacetamide (DMAc).
-
Reaction Setup: In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the weighed p-APDS in anhydrous DMAc to achieve the desired concentration. Purge the flask with dry nitrogen gas.
-
Polymerization: While maintaining a nitrogen atmosphere and stirring the diamine solution, slowly add the solid PMDA portion-wise to the flask at room temperature. Alternatively, a solution of PMDA in anhydrous DMAc can be added dropwise. The reaction is exothermic, and the temperature should be monitored.
-
Reaction Completion: Continue stirring the reaction mixture at room temperature for approximately 24 hours. The viscosity of the solution will gradually increase as the polymerization proceeds, resulting in a clear and viscous poly(amic acid) solution.[3]
-
Storage: The resulting poly(amic acid) solution should be stored at a low temperature (e.g., 4°C) to minimize hydrolytic degradation.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and characterization of poly(amic acid) based on siloxane diamines and aromatic dianhydrides.
Table 1: Representative Reaction Parameters
| Parameter | Value | Reference |
| Diamine | This compound | N/A |
| Dianhydride | Pyromellitic Dianhydride | [4] |
| Solvent | N,N-dimethylacetamide (DMAc) | [3][4] |
| Monomer Concentration | 10-20 wt% | [1] |
| Reaction Temperature | Room Temperature (~25°C) | [3] |
| Reaction Time | 24 hours | [3] |
Table 2: Typical Poly(amic acid) Properties
| Property | Typical Value Range | Reference |
| Inherent Viscosity (dL/g) | 0.5 - 2.0 | [5][6] |
| Number-Average Molecular Weight (Mn) ( g/mol ) | 20,000 - 80,000 | [7] |
| Polydispersity Index (PDI) | 1.5 - 2.5 | [7] |
Note: The specific values for molecular weight and viscosity will depend on the precise reaction conditions, monomer purity, and solvent purity.
Characterization
Signaling Pathway of Poly(amic acid) Formation
Caption: Reaction mechanism for the formation of poly(amic acid).
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of poly(amic acid) can be confirmed by the appearance of characteristic absorption bands. Look for amide C=O stretching around 1650 cm⁻¹, N-H bending around 1550 cm⁻¹, and broad O-H stretching from the carboxylic acid group between 2500 and 3500 cm⁻¹. The disappearance of the anhydride C=O stretching bands (around 1850 and 1780 cm⁻¹) also indicates the progression of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to further confirm the structure. The appearance of a broad peak for the amide proton (N-H) typically between 9.5 and 10.5 ppm and a peak for the carboxylic acid proton (O-H) above 10 ppm are indicative of poly(amic acid) formation.
Applications and Further Processing
The synthesized poly(amic acid) solution can be used directly for various applications or can be further processed to obtain polyimide films, coatings, or fibers.
-
Film Casting: The viscous poly(amic acid) solution can be cast onto a substrate (e.g., glass plate) and then thermally or chemically imidized to form a flexible polyimide film. Thermal imidization typically involves a step-wise heating process to temperatures up to 350°C.[1]
-
Coatings: The solution can be applied as a coating on various surfaces to provide thermal protection, electrical insulation, or corrosion resistance.
-
Fibers: Poly(amic acid) solutions can be spun into fibers, which are then converted to high-strength polyimide fibers.
The resulting siloxane-containing polyimides are expected to exhibit excellent thermal stability, good mechanical properties, and a low dielectric constant, making them suitable for demanding applications in the electronics and aerospace industries.[8]
References
- 1. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 2. The Transport Properties of Semi-Crystalline Polyetherimide BPDA-P3 in Amorphous and Ordered States: Computer Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aidic.it [aidic.it]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. digitalcommons.murraystate.edu [digitalcommons.murraystate.edu]
Application Notes and Protocols for Polymers Derived from Bis(p-aminophenoxy)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the characterization and potential applications of polymers derived from Bis(p-aminophenoxy)dimethylsilane, with a focus on their relevance to the fields of materials science and drug development. Detailed experimental protocols are provided to facilitate the synthesis and analysis of these versatile polymers.
Introduction
Polymers incorporating this compound are a class of hybrid organic-inorganic materials, primarily poly(siloxane-imide)s and poly(siloxane-amide)s, that offer a unique combination of properties. The dimethylsiloxane moiety imparts flexibility, low-temperature processability, and potential biocompatibility, while the aromatic diamine structure contributes to high thermal stability and mechanical strength. These characteristics make them attractive candidates for a range of applications, from high-performance films and coatings to advanced biomaterials for drug delivery and medical devices.
Data Presentation: Representative Properties
The following tables summarize typical quantitative data for polyimides derived from this compound and common aromatic dianhydrides such as Pyromellitic Dianhydride (PMDA) and 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA). It is important to note that specific properties can vary significantly based on the dianhydride used, the final polymer molecular weight, and the processing conditions.
Table 1: Thermal Properties of Poly(siloxane-imide)s
| Dianhydride | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (TGA, °C) |
| PMDA | 255 - 295[1] | 535 - 563 (in air)[1] |
| BTDA | 210[2] | ~400[3] |
Table 2: Mechanical Properties of Poly(siloxane-imide) Films
| Dianhydride | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| PMDA/TPE-Q | 194.71[4] | 130.13[4] | Not Specified |
| General Aromatic | 94 - 120[5] | 7 - 15[5] | 1.85 - 2.18[5] |
| 2,6-BAPON based | 105 - 124[1] | 7 - 22[1] | 1.5 - 2.3[1] |
Application in Drug Development: Biocompatibility and Drug Delivery
The incorporation of siloxane units into the polymer backbone is known to enhance biocompatibility. Polysiloxanes are generally considered biologically inert and have a long history of use in medical devices.[6][7] This suggests that polymers derived from this compound may exhibit favorable interactions with biological systems, making them suitable for applications in drug delivery and tissue engineering.
Potential applications in drug development include:
-
Drug Encapsulation: The amphiphilic nature that can be imparted to these polymers makes them candidates for forming micelles or nanoparticles for the encapsulation of hydrophobic drugs, potentially improving their solubility and bioavailability.
-
Medical Device Coatings: Their flexibility, durability, and biocompatibility make them suitable for coating medical implants and devices to improve their integration with surrounding tissues and reduce inflammatory responses.[8]
-
Controlled Release Systems: The polymer matrix can be engineered to control the release rate of incorporated therapeutic agents.
Experimental Protocols
Synthesis of Poly(siloxane-imide) from this compound and Pyromellitic Dianhydride (PMDA)
This protocol describes a typical two-step synthesis method.[9][10]
Materials:
-
This compound
-
Pyromellitic Dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Nitrogen gas supply
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a stoichiometric amount of this compound in anhydrous DMAc under a nitrogen atmosphere.
-
Once the diamine has completely dissolved, slowly add an equimolar amount of PMDA powder to the solution in small portions.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a continuous nitrogen purge to form a viscous poly(amic acid) solution.
-
-
Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum oven.
-
Heat the film using a staged curing cycle: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the conversion of the poly(amic acid) to the polyimide.
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.
-
Characterization Protocols
a) Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized polyimide.
-
Procedure:
-
Obtain a small sample of the polyimide film.
-
Record the FTIR spectrum using an ATR-FTIR spectrometer.
-
Expected Peaks: Look for characteristic imide group absorptions around 1780 cm⁻¹ (C=O asymmetric stretching), 1720 cm⁻¹ (C=O symmetric stretching), and 1370 cm⁻¹ (C-N stretching).[11] The disappearance of the broad amide and carboxylic acid peaks from the poly(amic acid) precursor indicates successful imidization. Also, look for peaks associated with the Si-O-C linkage.
-
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To further elucidate the polymer structure.
-
Procedure:
-
Dissolve a small amount of the polyimide in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Record ¹H and ¹³C NMR spectra.
-
Expected Signals: Analyze the spectra for proton and carbon signals corresponding to the aromatic rings of the diamine and dianhydride, and the methyl protons of the dimethylsiloxane group.[12]
-
c) Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability of the polymer.
-
Procedure:
-
Place a small, known weight of the polyimide film in a TGA crucible.
-
Heat the sample from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature. The 5% weight loss temperature is a key indicator of thermal stability.[1]
-
d) Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg).
-
Procedure:
-
Seal a small sample of the polyimide film in a DSC pan.
-
Heat the sample to a temperature above its expected Tg, then cool it rapidly.
-
Reheat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow. The Tg is observed as a step change in the baseline of the DSC thermogram.[1]
-
e) Mechanical Testing of Polymer Films
-
Objective: To determine the tensile strength, elongation at break, and tensile modulus.
-
Procedure:
-
Cut the polyimide film into dumbbell-shaped specimens according to ASTM D882 standards.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in a universal testing machine equipped with film grips.
-
Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Record the load and elongation data to generate a stress-strain curve, from which the tensile properties can be calculated.[4]
-
f) Cell Viability Assay (MTT Assay)
-
Objective: To assess the in vitro cytotoxicity of the polymer.
-
Procedure:
-
Sterilize the polyimide film (e.g., by UV irradiation).
-
Place small, uniform pieces of the sterilized film into the wells of a 96-well cell culture plate.
-
Seed a relevant cell line (e.g., fibroblasts or a cell line specific to the intended application) into the wells at a known density.
-
Incubate the cells with the polymer for a specified period (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add MTT solution to each well and incubate for a further 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to a control group of cells grown without the polymer film.
-
Mandatory Visualizations
Hypothesized Signaling Pathway
While direct evidence for the specific signaling pathways modulated by polymers derived from this compound is limited, based on the known cellular responses to silica-containing biomaterials, a hypothesized pathway involving integrin-mediated signaling can be proposed. The interaction of cells with the polymer surface is likely to be a critical event.
Caption: Hypothesized integrin-mediated signaling in response to a poly(siloxane-imide) surface.
Description of Hypothesized Pathway:
Upon contact with biological fluids, the surface of the poly(siloxane-imide) biomaterial would likely adsorb extracellular matrix (ECM) proteins. Cells, such as fibroblasts or immune cells, would then interact with these adsorbed proteins via integrin receptors on their surface.[13] This binding can lead to the clustering of integrins and the recruitment of intracellular signaling molecules to form focal adhesions. A key early event in this process is the autophosphorylation and activation of Focal Adhesion Kinase (FAK).
Activated FAK can then trigger downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway (comprising ERK, JNK, and p38 kinases) and the NF-κB pathway.[14] The MAPK pathway is known to regulate a wide range of cellular processes, including cell adhesion, spreading, proliferation, and apoptosis (programmed cell death).[15] The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines.[16] The balance of activation of these pathways would ultimately determine the cellular response to the biomaterial, influencing its biocompatibility and its efficacy in drug delivery applications. For instance, controlled activation of pro-survival pathways (e.g., via ERK) while minimizing pro-inflammatory signaling (via NF-κB) would be desirable for most biomedical applications.
Experimental Workflow
Caption: General workflow for the synthesis, characterization, and application testing of polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Toughness of Free-Standing Polyimide Films for Advanced Electronics Applications: A Study on the Impact of Film-Forming Processes [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Conducting Silicone-Based Polymers and Their Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 12. mdpi.com [mdpi.com]
- 13. Integrin-Directed Modulation of Macrophage Responses to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 16. pure.psu.edu [pure.psu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Bis(p-aminophenoxy)dimethylsilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Bis(p-aminophenoxy)dimethylsilane for higher yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Reagents: Moisture contamination of dimethyldichlorosilane or degradation of p-aminophenol. | 1. Reagent Quality Check: Use freshly distilled dimethyldichlorosilane. Ensure p-aminophenol is pure and dry. Store reagents under inert atmosphere (e.g., nitrogen or argon). |
| 2. Inefficient Acid Scavenger: The base (e.g., triethylamine, pyridine) is not effectively neutralizing the HCl byproduct, which can lead to side reactions. | 2. Optimize Base Addition: Add the base dropwise along with dimethyldichlorosilane to maintain a neutral to slightly basic pH throughout the reaction. Use a slight excess of the base. | |
| 3. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures. | 3. Temperature Control: Maintain the reaction temperature at the optimized 40°C for the reaction of p-aminophenol with dimethyldichlorosilane.[1][2] Use a temperature-controlled reaction vessel. | |
| 4. Incomplete Reaction: The reaction time may be insufficient for the reactants to fully convert to the product. | 4. Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting materials. An optimized reaction time of 4 hours has been reported.[1][2] | |
| Product is an Oily or Gummy Substance Instead of a Solid | 1. Presence of Impurities: Unreacted starting materials or byproducts are present in the crude product. | 1. Rigorous Purification: Follow the recommended purification protocol involving filtration, washing, and recrystallization. A mixture of benzene and petroleum ether is a suggested recrystallization solvent.[2] |
| 2. Incomplete Removal of Solvent: Residual solvent can prevent the product from solidifying. | 2. Thorough Drying: Dry the purified product under vacuum at a slightly elevated temperature (e.g., 50°C) to remove all traces of solvent.[2] | |
| Product is Discolored (e.g., brown) | 1. Oxidation of Aminophenol: The aminophenoxy group is susceptible to oxidation, especially at elevated temperatures or in the presence of air. | 1. Inert Atmosphere and Decolorization: Conduct the reaction under an inert atmosphere (nitrogen or argon). During workup, decolorize the product solution with activated carbon before recrystallization.[2] |
| Difficulty in Isolating the Product | 1. Formation of Emulsion during Workup: The presence of salts and organic solvents can lead to the formation of a stable emulsion. | 1. Brine Wash: During the aqueous workup, wash the organic layer with a saturated sodium chloride solution (brine) to break the emulsion. |
| 2. Product Precipitation as Fine Particles: The product may precipitate as very fine particles that are difficult to filter. | 2. Controlled Crystallization: Cool the recrystallization solution slowly to encourage the formation of larger crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the reaction of p-aminophenol with dimethyldichlorosilane in the presence of a tertiary amine base, such as triethylamine or pyridine, to act as an acid scavenger.[1][2] Benzene has been identified as a suitable solvent for this reaction.[1][2]
Q2: What are the key parameters to control for achieving a high yield?
A2: To maximize the yield, it is crucial to control the following parameters:
-
Reagent Purity: Use high-purity, dry reagents.
-
Stoichiometry: A molar ratio of approximately 2:1 for p-aminophenol to dimethyldichlorosilane is typically used.
-
Temperature: An optimal reaction temperature of 40°C has been reported to provide a good balance between reaction rate and minimizing side reactions.[1][2]
-
Reaction Time: A reaction time of 4 hours is suggested for optimal conversion.[1][2]
-
Efficient Mixing: Ensure continuous and efficient stirring to promote contact between reactants.
Q3: Are there any alternative starting materials to p-aminophenol?
A3: Yes, 4-acetamidophenol can be used as an alternative to p-aminophenol.[1][2] The acetyl protecting group can be removed in a subsequent step.
Q4: What are the common impurities, and how can they be removed?
A4: Common impurities include unreacted p-aminophenol, triethylamine hydrochloride (or pyridine hydrochloride), and siloxane byproducts. These can be removed through a combination of filtration to remove the salt, followed by washing the organic phase and recrystallization of the crude product.[2]
Q5: What are the safety precautions to be taken during the synthesis?
A5: this compound and its reactants can be hazardous. The compound is known to be an irritant to the skin, eyes, and respiratory system.[3] It is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle dimethyldichlorosilane with extreme care as it is corrosive and reacts violently with water.
Experimental Protocols
An optimized protocol for the synthesis of this compound is as follows:
Reaction Setup:
-
A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
The entire apparatus is flame-dried and allowed to cool under a stream of dry nitrogen.
Procedure:
-
To the reaction flask, add p-aminophenol and anhydrous benzene as the solvent.
-
Add triethylamine to the mixture as an acid scavenger.
-
From the dropping funnel, add a solution of dimethyldichlorosilane in anhydrous benzene dropwise over a period of time while maintaining the reaction temperature at 40°C.
-
After the addition is complete, continue stirring the reaction mixture at 40°C for 4 hours.[1][2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water to remove any remaining salt and unreacted p-aminophenol.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a mixture of benzene and petroleum ether to obtain pure this compound.[2]
An alternative workup procedure involves refluxing the reaction mixture with hydrochloric acid, followed by neutralization with sodium hydroxide, and then recrystallization from ethanol after treatment with activated carbon.[2]
Data Presentation
| Parameter | Optimized Condition | Reported Yield | Reference |
| Reactants | p-aminophenol, dimethyldichlorosilane | - | [1][2] |
| Solvent | Benzene | - | [1][2] |
| Base | Triethylamine | - | [1][2] |
| Temperature | 40°C | - | [1][2] |
| Time | 4 hours | - | [1][2] |
| Purification Method 1 | Recrystallization from benzene/petroleum ether | - | [2] |
| Purification Method 2 | Acid/base workup, recrystallization from ethanol | 32.67% | [2] |
| Purification Method 3 | Filtration and concentration | 41.25% | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude Bis(p-aminophenoxy)dimethylsilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Bis(p-aminophenoxy)dimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as p-aminophenol and dimethyldichlorosilane, byproducts like triethylamine hydrochloride (if triethylamine is used as a base in the synthesis), and residual solvents from the reaction (e.g., benzene or toluene). Oligomeric siloxane species may also be present.
Q2: What is the expected purity of this compound after purification?
A2: Commercially available this compound is often cited with a purity of 98%.[1][2] With careful purification, such as recrystallization, it is possible to achieve purities greater than 99%. For instance, a structurally similar compound, 4,4'-oxydianiline, can be purified to ≥99.80% by recrystallization.[3]
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Key physical properties include its melting point of 64 °C and a high boiling point of 401.632 °C at atmospheric pressure (760 mmHg).[2] The relatively low melting point makes recrystallization a viable purification method, while the high boiling point necessitates vacuum distillation to avoid thermal decomposition.
Q4: Which purification method is most suitable for large-scale purification?
A4: For large-scale purification, recrystallization is often the most practical and cost-effective method. It is a robust technique for removing most common impurities from solid organic compounds.
Q5: How can I assess the purity of my purified this compound?
A5: The purity can be assessed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities, and Differential Scanning Calorimetry (DSC) to determine the melting point and its sharpness.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated. | 1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The compound is significantly impure, leading to a large melting point depression. 3. The solution is cooling too rapidly. | 1. Choose a solvent with a lower boiling point. 2. Consider a preliminary purification step like column chromatography to remove the bulk of the impurities. 3. Allow the solution to cool more slowly. Insulate the flask to encourage gradual cooling. |
| Low recovery of the purified product. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not cold enough. | 1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. 2. Use a slight excess of hot solvent before filtration and keep the filtration apparatus warm. 3. Always wash the crystals with a minimal amount of ice-cold solvent. |
| The purified product is still colored. | 1. Colored impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause bumping. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not move from the origin (Rf = 0). | 1. The solvent system is not polar enough. | 1. Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| The compound runs with the solvent front (Rf = 1). | 1. The solvent system is too polar. | 1. Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Tailing of spots on TLC and poor separation on the column. | 1. The compound is interacting strongly with the acidic silica gel. This is common for amines. | 1. Add a small amount of a basic modifier like triethylamine (0.5-2%) to the eluent to neutralize the acidic sites on the silica gel.[4] 2. Use a different stationary phase, such as neutral or basic alumina.[5] |
| The compound appears to be decomposing on the column. | 1. The compound is sensitive to the acidic nature of the silica gel. | 1. Neutralize the silica gel with triethylamine before packing the column. 2. Use a less acidic stationary phase like alumina. 3. Run the column quickly to minimize contact time. |
Data Presentation
The following table summarizes expected outcomes for the purification of this compound.
| Purification Method | Typical Solvents/Conditions | Expected Purity | Potential Impurities Removed | Estimated Yield |
| Recrystallization | Toluene, Ethanol, or a mixture of Ethanol/Water | > 99% | Unreacted p-aminophenol, triethylamine hydrochloride, some colored impurities. | 70-90% |
| Vacuum Distillation | High vacuum (<1 mmHg), heating mantle | > 98% | Low-boiling solvents, unreacted dimethyldichlorosilane, some oligomeric species. | 60-80% |
| Column Chromatography | Silica gel with Hexane/Ethyl Acetate gradient and 1% Triethylamine | > 99.5% | Structurally similar byproducts, colored impurities, and baseline impurities. | 50-75% |
Experimental Protocols
Protocol 1: Recrystallization from Toluene
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture on a hot plate with stirring. Continue to add small portions of hot toluene until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold toluene to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product should be between 0.2 and 0.4. Due to the basic nature of the amine groups, it is recommended to add 1% triethylamine to the solvent system to prevent tailing.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the selected solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, may be necessary to separate all impurities.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Protocol 3: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is dry and free of leaks. Use a heating mantle with a stirrer for even heating.
-
Vacuum Application: Place the crude this compound in the distillation flask. Begin to apply vacuum slowly to avoid bumping. A high vacuum (typically below 1 mmHg) is required to distill this high-boiling point compound at a reasonable temperature.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently.
-
Fraction Collection: Collect the distilled product in a receiving flask. It may be necessary to collect a forerun of any low-boiling impurities before collecting the main product fraction. The temperature of the vapor should remain constant during the collection of the pure product.
-
Cooling and Storage: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum. Store the purified liquid or solidified product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision-making process for troubleshooting recrystallization issues.
References
- 1. US4539428A - Preparation of diaminodiphenyl ethers - Google Patents [patents.google.com]
- 2. US3251880A - Purification of p, p'-oxydianiline - Google Patents [patents.google.com]
- 3. 4,4'-Oxydianiline (Recrystallization method)-Shandong Guansen Polymers Materials Science and Technology Inc. [guansentech.cn]
- 4. Chromatography [chem.rochester.edu]
- 5. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
Preventing side reactions in the synthesis of Bis(p-aminophenoxy)dimethylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of Bis(p-aminophenoxy)dimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and economically reasonable method for synthesizing this compound is the reaction of p-aminophenol with dimethyldichlorosilane in the presence of a tertiary amine base, such as triethylamine or pyridine, in an aprotic solvent like benzene or toluene.[1]
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The two main side reactions of concern are:
-
Hydrolysis of dimethyldichlorosilane: The presence of moisture in the reaction mixture will lead to the hydrolysis of dimethyldichlorosilane, forming silanols which can then condense to form linear or cyclic polysiloxane oligomers.
-
Oxidation of p-aminophenol: p-Aminophenol is susceptible to oxidation, especially in the presence of air (oxygen), which can lead to the formation of colored impurities and polymeric byproducts. This can result in a discolored final product, ranging from yellow to brown.
Q3: Why is the choice of base important?
A3: The tertiary amine base, typically triethylamine, serves as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the reaction. This is crucial as the HCl can protonate the amino group of p-aminophenol, rendering it non-nucleophilic and thus preventing the desired reaction. The choice of base can also influence the reaction rate.
Q4: My final product is discolored (yellow or brown). What is the likely cause?
A4: Discoloration of the final product is most likely due to the oxidation of the p-aminophenol starting material or the final product. This can be caused by the presence of oxygen during the reaction or workup, or by impurities in the starting materials.
Q5: I have a low yield of the desired product. What are the potential reasons?
A5: Low yields can result from several factors:
-
Incomplete reaction: The reaction time or temperature may not have been sufficient for the reaction to go to completion.
-
Hydrolysis of dimethyldichlorosilane: If significant moisture is present, the dimethyldichlorosilane will be consumed by the hydrolysis side reaction.
-
Protonation of p-aminophenol: Insufficient base to neutralize the generated HCl will lead to the protonation of the p-aminophenol, preventing it from reacting.
-
Loss of product during workup: The purification process may not be optimized, leading to loss of the desired compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Discolored Final Product (Yellow to Brown) | Oxidation of p-aminophenol or the final product. | - Ensure all solvents and reagents are thoroughly dried and degassed before use.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use high-purity, colorless p-aminophenol as the starting material.- Minimize the exposure of the reaction mixture and the final product to air and light during workup and storage. |
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of dimethyldichlorosilane. 3. Insufficient base. | 1. Optimize reaction time and temperature. An optimal condition reported is 40°C for 4 hours.[1] 2. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. 3. Use at least a stoichiometric amount of triethylamine relative to the moles of HCl produced (2 moles of base per mole of dimethyldichlorosilane). |
| Presence of Siloxane Impurities (Identified by NMR or GC-MS) | Moisture contamination in the reaction. | - Dry all solvents and reagents rigorously. Toluene can be dried over sodium/benzophenone, and triethylamine can be distilled from calcium hydride.- Perform the reaction under strictly anhydrous conditions. |
| Formation of a White Precipitate (Triethylamine Hydrochloride) Clogs Filtration | Expected byproduct of the reaction. | - Allow the precipitate to settle before filtration.- Use a filter aid (e.g., Celite) to improve filtration speed.- Wash the filter cake with a small amount of dry solvent to recover any trapped product. |
Experimental Protocols
Optimized Synthesis of this compound[1]
This protocol is based on an optimized procedure reported to be economical and reasonable.
Materials:
-
p-Aminophenol (high purity)
-
Dimethyldichlorosilane
-
Triethylamine (freshly distilled)
-
Benzene or Toluene (anhydrous)
-
Petroleum ether (for recrystallization)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet.
-
Charging the Reactor: Under a positive pressure of inert gas, charge the flask with p-aminophenol (2.0 equivalents) and anhydrous benzene (or toluene).
-
Addition of Base: Add freshly distilled triethylamine (2.0 equivalents) to the suspension.
-
Addition of Silane: While stirring, slowly add dimethyldichlorosilane (1.0 equivalent) dissolved in a small amount of anhydrous benzene (or toluene) via the dropping funnel. Maintain the reaction temperature at 40°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 40°C for 4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude product from a mixture of benzene and petroleum ether to yield pure this compound.
Data Presentation
Table 1: Comparison of Different Synthetic Routes for this compound [1]
| Route | Starting Material for Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-Aminophenol | Triethylamine | Benzene | 40 | 4 | Not Specified, but described as optimal |
| 2 | 4-Acetamidophenol | Pyridine | Not Specified | Not Specified | Not Specified | Not Specified |
| 3 | p-Aminophenol | Pyridine | Not Specified | Not Specified | Not Specified | Not Specified |
| 4 | 4-Acetamidophenol | Triethylamine | Not Specified | Not Specified | Not Specified | Not Specified |
Note: While the source describes Route 1 as the most economical and reasonable, specific yield data for comparison across all routes was not provided in the abstract.
Visualizations
Reaction Pathway and Side Reactions
Experimental Workflow
Troubleshooting Logic
References
Improving the solubility of Bis(p-aminophenoxy)dimethylsilane-based polyimides
Technical Support Center: Bis(p-aminophenoxy)dimethylsilane-Based Polyimides
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered when working with polyimides derived from this compound.
Frequently Asked Questions (FAQs)
Q1: Why are polyimides, including those based on this compound, often difficult to dissolve?
Aromatic polyimides are known for their exceptional thermal and mechanical properties, which are a direct result of their rigid molecular structure. The planar aromatic and imide rings lead to strong intermolecular interactions and dense chain packing. This high degree of order results in low solubility in common organic solvents.[1] While the dimethylsilane group in this compound introduces some flexibility, the overall rigidity of the aromatic backbone synthesized with various dianhydrides can still lead to poor solubility.
Q2: What are the most effective strategies for improving the solubility of these polyimides?
Improving solubility requires modifying the polymer structure to disrupt the regular, tight packing of polymer chains and weaken intermolecular forces.[1] The primary strategies include:
-
Introducing Flexible Linkages: Incorporating flexible groups, such as ether (-O-), into the polymer backbone increases the freedom of rotation between the rigid aromatic units.[1][2][3] The siloxane linkage in the diamine monomer itself is a key flexible group.
-
Incorporating Bulky/Pendant Groups: Attaching large side groups to the polymer backbone physically separates the chains, which hinders efficient packing and increases the free volume.[1][3][4] Examples include tert-butyl groups or fluorinated groups like trifluoromethyl (-CF3).[1][5]
-
Creating Non-Coplanar or Bent Structures: Using monomers with kinked or asymmetrical structures disrupts the linearity and coplanarity of the polymer chain, preventing close packing and enhancing solubility.[1][3]
-
Copolymerization: Synthesizing copolyimides by introducing a second, more flexible dianhydride or diamine disrupts the structural regularity of the polymer chain, which can significantly improve solubility.[1]
Q3: Which solvents are typically effective for dissolving modified, soluble this compound-based polyimides?
For polyimides that have been structurally modified for better solubility, several polar aprotic solvents are commonly used. These include:
In some cases, highly soluble polyimides can also dissolve in less polar, lower-boiling-point solvents such as tetrahydrofuran (THF), chloroform (CHCl3), or even acetone.[2][3][5][9]
Q4: How does the choice of dianhydride monomer impact the solubility of the final polyimide?
The dianhydride plays a critical role. Rigid, linear dianhydrides like pyromellitic dianhydride (PMDA) tend to produce less soluble polyimides due to the formation of very stiff polymer backbones that pack efficiently.[9] To improve solubility, it is advisable to select dianhydrides that already contain flexible or bulky moieties. Examples include:
-
4,4'-Oxydiphthalic anhydride (ODPA): Contains a flexible ether linkage.
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA): Contains a bulky, flexible -C(CF3)2- group that disrupts chain packing and increases free volume.[4]
-
Benzophenonetetracarboxylic dianhydride (BTDA): The ketone group introduces a kink in the polymer backbone, reducing linearity.[10]
Q5: Can solubility be improved without significantly compromising the excellent thermal stability of the polyimide?
Yes, this is a central goal of polyimide design. The key is to select modifications that disrupt chain packing without weakening the chemical bonds responsible for thermal stability.
-
Introducing flexible ether linkages or bulky aromatic side groups can enhance solubility while maintaining high thermal stability.[2]
-
Incorporating fluorinated groups (e.g., -CF3 from 6FDA dianhydride) is a well-established method to increase both solubility and thermal stability.[1]
-
While flexible aliphatic linkages can improve solubility, they may decrease the glass transition temperature and thermo-oxidative stability compared to aromatic linkages.[2][4]
Troubleshooting Guides
Problem 1: My synthesized polyimide powder is completely insoluble in NMP, DMAc, and other common solvents, even after heating.
This is a common issue indicating high polymer chain rigidity and strong intermolecular forces.
Caption: Troubleshooting workflow for an insoluble polyimide.
Problem 2: My poly(amic acid) precursor was soluble, but the polymer precipitated from the solution during the imidization step.
This suggests that the final imide structure is not soluble in the reaction solvent.
Possible Solutions:
-
Switch to Chemical Imidization: If you are using thermal imidization at high temperatures, the polymer may precipitate as it forms. Chemical imidization, which uses a dehydrating agent like acetic anhydride at lower temperatures (e.g., 80-100°C), can sometimes keep the resulting polyimide in solution.[1]
-
Process from the Poly(amic acid) Stage: Cast a film or spin a fiber from the soluble poly(amic acid) solution. Then, convert the shaped precursor into the final polyimide via a controlled, stepwise thermal imidization process (e.g., heating to 100°C, 200°C, and then 300°C).[11]
-
Change the Solvent: While less common, if the reaction solvent polarity is not ideal for the final polyimide, it may precipitate. Consider if a different high-boiling point aprotic solvent could be used for the synthesis.
Data Presentation: Solubility of Modified Polyimides
The following table summarizes the qualitative solubility of various polyimides based on different diamines and dianhydrides in common organic solvents. This illustrates how structural modifications affect solubility.
| Polymer ID | Diamine Monomer | Dianhydride Monomer | NMP | DMAc | DMF | CHCl3 | THF | Solubility Outcome |
| PI-1 | Diamine with bulky pendant groups[9] | PMDA (rigid) | ++ | ++ | ++ | ++ | ++ | Excellent Solubility: Bulky side groups overcome the rigidity of PMDA.[9] |
| PI-2 | Diamine with bulky pendant groups[9] | BPDA (rigid) | ++ | ++ | ++ | ++ | ++ | Excellent Solubility: Bulky side groups are highly effective.[9] |
| PI-5 | Diamine with bulky pendant groups[9] | 6FDA (flexible/bulky) | ++ | ++ | ++ | ++ | ++ | Excellent Solubility: Combination of bulky side groups and a fluorinated dianhydride results in solubility even in acetone.[9] |
| PI-a | Diamine with ether and fluorene units[10] | BTDA (kinked) | + | + | + | - | - | Good Solubility: Flexible and bulky units in both monomers lead to soluble polymers.[10] |
| PI-b | Diamine with only ether linkages[10] | BTDA (kinked) | - | - | - | - | - | Insoluble: The ether linkages alone were not sufficient to overcome chain packing.[10] |
Legend: ++ Soluble at room temperature; + Soluble on heating; - Insoluble.
Experimental Protocols
Protocol 1: Synthesis via Two-Step Chemical Imidization
This protocol describes the synthesis of a polyimide using a low-temperature chemical imidization method, which can favor better solubility.
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged three-neck flask equipped with a mechanical stirrer, add this compound (1.0 eq) and anhydrous NMP to form a solution (approx. 15-20% solids concentration).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of the chosen dianhydride powder (e.g., 6FDA) (1.0 eq) in small portions, ensuring the temperature remains below 10°C.[1]
-
After the addition is complete, remove the ice bath and stir the viscous solution at room temperature for 12-24 hours to form the poly(amic acid) precursor.
-
-
Chemical Imidization:
-
To the viscous poly(amic acid) solution, add a dehydrating agent, typically an excess of acetic anhydride (4.0 eq), and a catalyst, such as pyridine or triethylamine (1.0 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to 80-100°C for 3-4 hours to ensure complete cyclization to the polyimide.[1]
-
-
Isolation and Purification:
-
Cool the resulting polyimide solution to room temperature.
-
Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol or ethanol, while stirring vigorously to precipitate the polymer.[1]
-
Collect the fibrous or powdered polymer by filtration.
-
Wash the collected polymer thoroughly with additional non-solvent to remove residual chemicals.
-
Dry the purified polyimide powder in a vacuum oven at 150-200°C for 24 hours.[1]
-
Protocol 2: Qualitative Solubility Testing
-
Add 10 mg of the dried polyimide powder to a vial.
-
Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, chloroform). This corresponds to a concentration of 1% (w/v).[1]
-
Stir or shake the mixture vigorously at room temperature for 24 hours.[4]
-
Observe and record the solubility using the following criteria:[1]
-
++ (Soluble): The polymer completely dissolves, forming a clear, homogeneous solution.
-
+ (Partially Soluble/Soluble on Heating): The polymer swells or only partially dissolves at room temperature. Re-test by heating the mixture.
-
- (Insoluble): The polymer remains as a solid precipitate with no visible change.
-
Visualizations
Caption: Key strategies for designing soluble polyimides.
Caption: Experimental workflow for synthesis and solubility testing.
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 8. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 9. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
Technical Support Center: Enhancing the Thermal Stability of Polymers from Bis(p-aminophenoxy)dimethylsilane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the thermal stability of polymers synthesized from Bis(p-aminophenoxy)dimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the typical thermal decomposition temperatures for polyimides derived from this compound?
A1: The thermal stability of polyimides containing the dimethylsilane linkage is generally high. The 5% weight loss temperature (T5%) for silicon-containing bismaleimide resins is typically in the range of 361–380°C in air and 358–377°C in a nitrogen atmosphere[1]. For other aromatic polyimides, the 10% weight loss temperatures can be in the range of 543–563°C in nitrogen and 535–563°C in air[2]. The specific decomposition temperature will depend on the dianhydride used in the polymerization.
Q2: How does the incorporation of this compound affect the solubility of the resulting polyimides?
A2: The inclusion of flexible bridging linkages, such as the dimethylsiloxane group in this compound, can improve the solubility of polyimides[3][4]. This is because the flexible siloxane moiety disrupts the rigid chain packing that is characteristic of aromatic polyimides, making them more amenable to dissolution in organic solvents. However, it's important to note that while solubility is enhanced, there can be a slight decrease in thermal properties compared to fully aromatic polyimides without such flexible spacers[3].
Q3: Can the thermal stability of polymers from this compound be improved by incorporating fillers?
A3: Yes, the addition of thermally stable fillers can enhance the thermal properties of the polymer composites. Fillers such as silica (SiO2), magnesium hydroxide (Mg(OH)2), and alumina (Al2O3) have been shown to improve the thermal stability of polyimides[5][6][7]. For instance, the addition of SiO2 and Mg(OH)2 can delay the oxidation exothermic peak temperature of polyimide decomposition[6]. Similarly, the incorporation of micro-Al2O3 particles can increase the thermal conductivity of poly(imide-siloxane) copolymer films[5]. The key is to achieve good dispersion and strong interfacial adhesion between the filler and the polymer matrix[8].
Q4: What is the effect of different dianhydrides on the thermal stability of polyimides synthesized with this compound?
A4: The choice of dianhydride has a significant impact on the thermal stability of the resulting polyimide. Generally, aromatic dianhydrides with rigid structures and strong intermolecular interactions will lead to polyimides with higher thermal stability. For example, polyimides derived from pyromellitic dianhydride (PMDA) often exhibit higher thermal stability compared to those synthesized with more flexible dianhydrides like 4,4'-oxydiphthalic anhydride (ODPA)[3][9].
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Thermal Stability (Lower than expected Td) | 1. Incomplete imidization of the poly(amic acid) precursor. 2. Presence of residual solvent or moisture. 3. Low molecular weight of the polymer. 4. Hydrolytic degradation of siloxane bonds. | 1. Ensure a proper thermal curing cycle with a final high-temperature step (e.g., 2 hours at 80°C, 2 hours at 110°C, 2 hours at 170°C, and 4 hours at 200°C) to achieve complete cyclization[10]. 2. Dry the polymer thoroughly under vacuum at an elevated temperature before thermal analysis. Ensure all monomers and solvents are anhydrous before polymerization[11]. 3. Optimize polymerization conditions (monomer stoichiometry, reaction time, and temperature) to achieve high molecular weight. 4. Avoid exposure to moisture, especially at elevated temperatures, to prevent hydrolysis of the Si-O bonds. |
| Poor Solubility of the Final Polymer | 1. High degree of chain rigidity and packing. 2. Cross-linking reactions occurring during synthesis or imidization. | 1. Incorporate more flexible co-monomers (diamines or dianhydrides) to disrupt chain regularity[4]. 2. Use dianhydrides with flexible linking groups (e.g., ether linkages) or bulky substituents[3]. 3. Carefully control the imidization temperature to avoid side reactions that could lead to cross-linking. |
| Brittle Polymer Films | 1. Low molecular weight. 2. Incomplete imidization. 3. Poor choice of casting solvent. | 1. Optimize polymerization conditions to increase molecular weight. 2. Ensure complete conversion of the poly(amic acid) to polyimide through a controlled thermal curing process. 3. Use a high-boiling point aprotic solvent (e.g., N,N-dimethylacetamide - DMAc) for casting and ensure slow solvent evaporation to allow for proper film formation. |
| Inconsistent Thermal Analysis Results (TGA/DSC) | 1. Non-uniform heating rate. 2. Sample contamination. 3. Variations in sample size and preparation. | 1. Use a consistent and appropriate heating rate (e.g., 10 °C/min or 20 °C/min) for all thermal analyses to ensure comparability of results[5][6]. 2. Ensure the sample is pure and free from any residual solvents or impurities. 3. Use a consistent sample weight and ensure it is properly placed in the analysis pan. |
Quantitative Data on Thermal Properties
Table 1: Thermal Decomposition Temperatures of Polyimides and Related Polymers
| Polymer System | T5% (°C) | T10% (°C) | Char Yield (%) | Atmosphere | Reference |
| Silicon-containing Bismaleimide Resins | 361-380 | - | - | Air | [1] |
| Silicon-containing Bismaleimide Resins | 358-377 | - | - | Nitrogen | [1] |
| Poly(imide-siloxane) Copolymers | 373-505 | 419-528 | - | Nitrogen | [5] |
| Polyimide (from 2,6-bis(m-aminophenoxy) benzoyl naphthalene) | 500-522 (Initial Td) | - | - | Air | [9] |
| Polyimide/Clay Nanocomposite (3 wt% MMT) | 341 | 552 | 52.19 | Nitrogen | [10] |
| Polyimide/Clay Nanocomposite (5 wt% MMT) | 345 | 554 | 53.50 | Nitrogen | [10] |
Experimental Protocols
Protocol 1: Synthesis of Polyimide via a Two-Step Polycondensation
This protocol describes the typical synthesis of a polyimide from this compound and an aromatic dianhydride.
-
Poly(amic acid) Synthesis:
-
In a dry, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a molar equivalent of this compound in a dry aprotic solvent such as N,N-dimethylacetamide (DMAc).
-
Once the diamine is fully dissolved, slowly add a molar equivalent of the chosen aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA) in powder form to the solution under a nitrogen atmosphere.
-
Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven and subject it to a programmed heat treatment to induce cyclization to the polyimide. A typical heating schedule is: 2 hours at 80°C, 2 hours at 110°C, 2 hours at 170°C, and 4 hours at 200°C[10].
-
After cooling to room temperature, the resulting polyimide film can be peeled off the glass plate.
-
Protocol 2: Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Ensure the polymer sample is completely dry by heating it under vacuum to remove any residual solvent or moisture.
-
Accurately weigh 5-10 mg of the polymer sample into a TGA pan.
-
-
TGA Measurement:
-
Place the sample pan in the TGA instrument.
-
Heat the sample from room temperature to a final temperature of around 800°C at a constant heating rate (e.g., 10 °C/min or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air)[5][6].
-
Record the weight loss of the sample as a function of temperature.
-
The decomposition temperatures (e.g., T5% and T10%) and the char yield at the final temperature can be determined from the resulting TGA curve.
-
Visualizations
Caption: Experimental workflow for the synthesis and thermal analysis of polyimides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. dspace.ncl.res.in [dspace.ncl.res.in]
- 5. Preparation and Properties of Poly(imide-siloxane) Copolymer Composite Films with Micro-Al2O3 Particles [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ijert.org [ijert.org]
- 8. mdpi.com [mdpi.com]
- 9. aidic.it [aidic.it]
- 10. researchgate.net [researchgate.net]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Troubleshooting film formation with Bis(p-aminophenoxy)dimethylsilane polyimides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(p-aminophenoxy)dimethylsilane (p-APDS) based polyimides. The information is presented in a question-and-answer format to directly address common challenges encountered during film formation.
Frequently Asked Questions (FAQs)
Q1: My poly(amic acid) solution has gelled or has a very high viscosity. What could be the cause?
A1: Gelation or excessively high viscosity in your poly(amic acid) solution can be attributed to several factors:
-
High Molecular Weight: The polymerization reaction may have proceeded to a very high molecular weight. You can try reducing the reaction time or ensuring precise stoichiometric balance of the monomers.
-
Incorrect Solvent: The chosen solvent may not be optimal for your specific poly(amic acid). This compound-based poly(amic acids) are generally soluble in aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF).
-
Moisture Contamination: Water in the solvent or monomers can lead to hydrolysis of the anhydride groups and affect the polymerization process.[1] Ensure all reactants and the solvent are thoroughly dried before use.
-
High Concentration: The solid content of your solution might be too high. Try preparing a more dilute solution.
Q2: The cast film is brittle and cracks easily. How can I improve its flexibility?
A2: Brittleness in polyimide films is often related to the polymer structure and the curing process:
-
Incomplete Imidization: The curing cycle may not be sufficient to fully convert the poly(amic acid) to the more flexible polyimide. Ensure your curing protocol reaches the final imidization temperature and is held for an adequate duration.
-
Rigid Polymer Backbone: The choice of dianhydride can significantly impact the flexibility of the final film. Using a more flexible dianhydride can improve the mechanical properties.
-
Low Molecular Weight: If the poly(amic acid) has a low molecular weight, the resulting film may be brittle. You can try to increase the molecular weight by extending the polymerization time or ensuring high monomer purity.
Q3: I am observing surface defects like pinholes or "comet-like" defects in my film. What are the likely causes?
A3: Surface defects are common issues in film casting and can arise from several sources:
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Particulate Contamination: Dust or other particles in the casting environment, on the substrate, or in the poly(amic acid) solution can lead to pinholes and other defects.[2] It is crucial to work in a clean environment and filter the poly(amic acid) solution before casting.
-
Air Bubbles: Trapped air bubbles in the viscous poly(amic acid) solution can cause voids and comet-like defects in the final film. Degassing the solution by gentle centrifugation or allowing it to stand before casting can help.
-
Solvent Evaporation Rate: If the solvent evaporates too quickly during the initial drying stages (soft bake), it can lead to surface roughness and defects. A slower, more controlled solvent removal process is recommended.
Q4: The polyimide film shows poor adhesion to my substrate. What steps can I take to improve it?
A4: Poor adhesion is a common challenge, especially with low-surface-energy silicone-containing polyimides. Here are some strategies to enhance adhesion:
-
Substrate Cleaning: Thoroughly clean the substrate to remove any organic residues, dust, or moisture.[3] Standard cleaning procedures for silicon wafers, for example, involve solvents like acetone and isopropyl alcohol.
-
Adhesion Promoters: Using an adhesion promoter can significantly improve the bonding between the polyimide and the substrate. Silane coupling agents like 3-aminopropyltriethoxysilane (APTES) are commonly used for this purpose.[4]
-
Surface Treatment: Plasma or corona discharge treatment of the substrate can increase its surface energy, promoting better wetting and adhesion of the polyimide precursor solution.
-
Curing Profile: A gradual curing process with a slow ramp rate can reduce internal stresses in the film, which can otherwise contribute to delamination.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Film Delamination | 1. Poor substrate cleaning.2. No or ineffective adhesion promoter.3. High internal stress from curing.[2]4. Moisture absorption at the interface.[2] | 1. Implement a rigorous substrate cleaning protocol.2. Use an appropriate adhesion promoter like APTES.3. Optimize the curing cycle with a slower heating ramp rate.4. Ensure a dry environment during film casting and curing. |
| Wrinkling or Curling | 1. Uneven solvent evaporation.2. Mismatched coefficient of thermal expansion (CTE) between the film and substrate.3. Improper handling of the cast film. | 1. Ensure uniform heating during the soft bake.2. Choose a substrate with a CTE closer to that of the polyimide, if possible.3. Handle the film carefully, especially after peeling from the substrate. |
| Incomplete Curing | 1. Curing temperature is too low.2. Curing time is too short.3. Presence of inhibitors. | 1. Increase the final curing temperature according to the specific polyimide's requirements.2. Extend the hold time at the final curing temperature.3. Ensure all chemicals and the environment are free from potential curing inhibitors. |
| Cloudy or Opaque Film | 1. Incomplete dissolution of the poly(amic acid).2. Phase separation during curing.3. Presence of moisture. | 1. Ensure the poly(amic acid) is fully dissolved before casting.2. Check the compatibility of the solvent with the evolving polyimide during curing.3. Use anhydrous solvents and a dry curing environment. |
Experimental Protocols
Synthesis of this compound (p-APDS)
A common method for synthesizing p-APDS involves the reaction of p-aminophenol with dimethyldichlorosilane in the presence of a base like triethylamine. A suggested protocol is to use benzene as a solvent and triethylamine as an acid scavenger, with the reaction carried out at 40°C for 4 hours.[5]
Poly(amic acid) Synthesis (Example with PMDA)
-
In a dry, nitrogen-purged flask, dissolve a stoichiometric amount of this compound in a dry aprotic solvent (e.g., NMP, DMAc).
-
Slowly add an equimolar amount of pyromellitic dianhydride (PMDA) powder to the stirred solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 24 hours at room temperature to obtain a viscous poly(amic acid) solution. The classical two-step method involves this poly(amic acid) precursor formation.[1]
Film Casting and Curing
-
Solution Preparation: The poly(amic acid) solution is typically used at a concentration of 10-20 wt%.[6]
-
Substrate Preparation: Thoroughly clean the substrate (e.g., silicon wafer, glass slide). For improved adhesion, apply an adhesion promoter like APTES by spin-coating and drying.[4]
-
Casting: Cast the poly(amic acid) solution onto the prepared substrate using a suitable method like spin coating or doctor blading.
-
Curing: A multi-step thermal curing process is essential for producing high-quality films. A typical protocol involves:
-
Soft Bake: Heat the cast film at a relatively low temperature (e.g., 80-100°C) for 1-2 hours to slowly remove the solvent.
-
Thermal Imidization (Hard Bake): Gradually increase the temperature in a stepwise or ramped manner to the final curing temperature (typically 250-350°C) and hold for 1-2 hours to ensure complete conversion of the poly(amic acid) to polyimide.[7]
-
Quantitative Data
The following tables summarize typical properties of polyimides. Note that specific values for this compound-based polyimides can vary depending on the dianhydride used, the final film thickness, and the processing conditions.
Table 1: Solubility of this compound Poly(amic acid)
| Solvent | Solubility |
| N-methyl-2-pyrrolidone (NMP) | Soluble |
| N,N-dimethylacetamide (DMAc) | Soluble |
| N,N-dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Tetrahydrofuran (THF) | Generally Insoluble |
| Chloroform | Generally Insoluble |
Table 2: Typical Mechanical Properties of Aromatic Polyimide Films
| Property | Typical Value Range |
| Tensile Strength | 94 - 120 MPa[8] |
| Elongation at Break | 7 - 15%[8] |
| Tensile Modulus | 1.85 - 2.18 GPa[8] |
Table 3: Typical Thermal Properties of Aromatic Polyimide Films
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 250 - 400 °C |
| Coefficient of Thermal Expansion (CTE) | 20 - 50 ppm/°C |
| 5% Weight Loss Temperature (TGA) | > 500 °C in N₂ |
Visualizations
Caption: Troubleshooting workflow for common film formation issues.
Caption: Synthesis and film formation process for this compound polyimides.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. The Transport Properties of Semi-Crystalline Polyetherimide BPDA-P3 in Amorphous and Ordered States: Computer Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 7. matec-conferences.org [matec-conferences.org]
- 8. researchgate.net [researchgate.net]
Optimization of reaction conditions for Bis(p-aminophenoxy)dimethylsilane and dianhydrides
Welcome to the technical support center for the optimization of reaction conditions for the synthesis of polyimides from Bis(p-aminophenoxy)dimethylsilane and various dianhydrides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing polyimides from this compound and dianhydrides?
A1: The most widely practiced and versatile method is the classical two-step polycondensation reaction.[1][2] This process involves two key stages:
-
Poly(amic acid) Formation: The reaction of an equimolar amount of this compound with a dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor.[1][2]
-
Imidization: The conversion of the poly(amic acid) into the final polyimide through either thermal or chemical cyclodehydration.[3][4][5]
Q2: Which solvents are recommended for the polymerization reaction?
A2: Polar aprotic solvents are the preferred choice for the synthesis of the poly(amic acid) precursor due to their ability to dissolve both the monomers and the resulting polymer. Commonly used solvents include:
-
N,N-dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)[7]
For polyimides containing siloxane groups, a co-solvent system or the use of tetrahydrofuran (THF) may be necessary to prevent microphase separation.[8]
Q3: How does the choice of dianhydride affect the properties of the final polyimide?
A3: The structure of the dianhydride significantly influences the final properties of the polyimide, such as thermal stability, solubility, and mechanical strength.[2] For instance, rigid dianhydrides like pyromellitic dianhydride (PMDA) tend to produce polyimides with high thermal stability but limited solubility.[1][9] Conversely, incorporating flexible linkages or bulky substituents in the dianhydride, such as in 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), can enhance the solubility and processability of the resulting polyimide.[3][4][10]
Q4: What are the typical conditions for thermal imidization?
A4: Thermal imidization involves heating the poly(amic acid) film or powder in a stepwise manner to gradually remove the solvent and facilitate ring closure. A typical heating program involves sequential heating at 100°C, 200°C, and 300°C, holding for one hour at each temperature.[11] It is crucial to control the heating rate to ensure complete imidization and to avoid the formation of voids in the final material.
Q5: Can chemical imidization be used as an alternative to thermal imidization?
A5: Yes, chemical imidization is an alternative method that is carried out at lower temperatures. This process typically involves the use of a dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine or triethylamine.[3][11] Chemical imidization can be advantageous for producing polyimides that may be sensitive to high temperatures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight of Poly(amic acid) | 1. Impurities in monomers or solvent (e.g., moisture). 2. Incorrect stoichiometry of monomers. 3. Low reactivity of monomers.[12] 4. Side reactions limiting chain growth.[2] | 1. Ensure all monomers and solvents are thoroughly dried before use.[11] 2. Accurately weigh and use equimolar amounts of the diamine and dianhydride. A slight excess of the dianhydride can sometimes be beneficial.[2] 3. Increase reaction time or consider using a more reactive dianhydride. 4. Add the dianhydride portion-wise to the diamine solution to control the reaction exotherm and minimize side reactions. |
| Gel Formation During Polymerization | 1. High concentration of monomers. 2. Rapid, uncontrolled addition of dianhydride. 3. Presence of impurities that can cause cross-linking. | 1. Reduce the solid content of the reaction mixture. 2. Add the dianhydride slowly and in small portions to the stirred diamine solution. 3. Purify monomers and solvents to remove any reactive impurities. |
| Poor Solubility of the Final Polyimide | 1. Rigid polymer backbone structure.[1][11] 2. Strong intermolecular chain packing. 3. Incomplete imidization. | 1. Select a dianhydride with flexible linkages (e.g., ether groups) or bulky substituents (e.g., -C(CF3)2-) to disrupt chain packing and improve solubility.[10][13] 2. Incorporate asymmetric monomers or create copolymers to reduce crystallinity. 3. Ensure complete conversion to the imide structure during the imidization step. |
| Brittle Polyimide Films | 1. Low molecular weight of the polymer. 2. Incomplete imidization leaving amic acid groups. 3. Voids or defects introduced during film casting and curing. | 1. Optimize the polymerization reaction to achieve a higher molecular weight. 2. Ensure the imidization process is complete by using an appropriate temperature profile and duration. 3. Control the solvent evaporation rate during film casting and use a gradual heating program for curing to minimize stress and void formation. |
| Inconsistent Reaction Outcomes | 1. Variation in monomer purity. 2. Inconsistent reaction conditions (temperature, stirring, atmosphere). 3. Degradation of poly(amic acid) solution over time. | 1. Use monomers from a reliable source or purify them before use. 2. Maintain precise control over reaction parameters. Use an inert atmosphere (e.g., nitrogen) to prevent side reactions with atmospheric moisture and oxygen. 3. Use the poly(amic acid) solution for the next step (film casting or imidization) as soon as possible after its preparation, as it can be susceptible to hydrolysis. |
Data Presentation: Reaction Conditions and Properties
The following tables summarize typical reaction conditions and the resulting properties of polyimides synthesized from this compound and various dianhydrides.
Table 1: Reaction Conditions for Poly(amic acid) Synthesis
| Dianhydride | Solvent | Reaction Temperature (°C) | Reaction Time (h) |
| Pyromellitic Dianhydride (PMDA) | DMAc | Room Temperature | 24 |
| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | DMAc | Room Temperature | 24 |
| 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | NMP | Room Temperature | 3-4 |
| 4,4'-Oxydiphthalic Anhydride (ODPA) | DMAc | Room Temperature | 24 |
Table 2: Thermal Properties of Polyimides Derived from this compound
| Dianhydride | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (TGA, °C) |
| Pyromellitic Dianhydride (PMDA) | >350 (often not observed)[9] | >500[9] |
| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | 255 - 295[9] | 535 - 563[9] |
| 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | ~260 | >520 |
| 4,4'-Oxydiphthalic Anhydride (ODPA) | 240 - 268[6] | >540[6] |
Table 3: Solubility of Polyimides Derived from this compound
| Dianhydride | NMP | DMAc | DMF | m-Cresol |
| Pyromellitic Dianhydride (PMDA) | Insoluble[1] | Insoluble | Insoluble | Insoluble |
| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | Soluble[9] | Soluble[7] | Soluble[7] | Soluble[7] |
| 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | Soluble | Soluble | Soluble | Soluble |
| 4,4'-Oxydiphthalic Anhydride (ODPA) | Soluble[6] | Soluble[6] | Soluble[6] | Soluble[6] |
Experimental Protocols
Detailed Methodology for the Two-Step Synthesis of Polyimide from this compound and a Dianhydride
1. Materials:
-
This compound (purified)
-
Dianhydride (e.g., PMDA, 6FDA) (purified)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Methanol (for precipitation)
2. Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube.
-
Glass plate for film casting.
-
Vacuum oven.
3. Procedure:
-
Step 1: Poly(amic acid) Synthesis
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve a pre-weighed amount of this compound in anhydrous DMAc with stirring until fully dissolved.
-
Gradually add an equimolar amount of the dianhydride powder to the diamine solution in small portions over a period of 30-60 minutes to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The solution will become viscous as the poly(amic acid) forms.
-
-
Step 2: Thermal Imidization
-
Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Cast the solution into a uniform film using a doctor blade or by carefully spreading.
-
Place the glass plate in a vacuum oven and subject it to a staged heating program:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
After the final heating step, allow the oven to cool down slowly to room temperature.
-
Immerse the glass plate in warm water to aid in peeling off the resulting polyimide film.
-
Wash the film with methanol and dry it in a vacuum oven at 100°C for several hours to remove any residual solvent.
-
Visualizations
Caption: Experimental workflow for the two-step synthesis of polyimides.
Caption: Troubleshooting decision tree for common polyimide synthesis issues.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Studies on Synthesis and Properties of Polyimides : IV. 6FDA-Polyimides -Applied Chemistry for Engineering | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. JP2980321B2 - New soluble polyimide siloxane and its production method and use - Google Patents [patents.google.com]
- 13. DSpace [scholarbank.nus.edu.sg]
Technical Support Center: Production of Bis(p-aminophenoxy)dimethylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(p-aminophenoxy)dimethylsilane. Our goal is to help you minimize impurities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most economical and reasonable process involves the reaction of p-aminophenol with dimethyldichlorosilane in the presence of an acid scavenger, such as triethylamine.[1] A recommended solvent for this reaction is benzene, with a reaction temperature of 40°C for 4 hours.[1]
Q2: What are the potential sources of impurities in the synthesis of this compound?
A2: Impurities can arise from several sources, including:
-
Side reactions: The primary side reaction is the hydrolysis of the highly reactive dimethyldichlorosilane starting material, which can form silanols and subsequently polysiloxanes.
-
Incomplete reaction: The reaction may not go to completion, leaving unreacted p-aminophenol and a monosubstituted intermediate, chloro(p-aminophenoxy)dimethylsilane.
-
Sub-optimal reaction conditions: Incorrect stoichiometry, temperature, or reaction time can lead to an increased proportion of side products and unreacted starting materials.
-
Moisture contamination: The presence of water in the reactants or solvent can lead to the hydrolysis of dimethyldichlorosilane.
Q3: How can I purify the final this compound product?
A3: Recrystallization is a common and effective method for purifying this compound. A mixture of petroleum ether and benzene (in a 1:1 volume ratio) has been shown to be an effective solvent system for recrystallization.[2] The product can be dissolved in the heated solvent mixture, filtered to remove insoluble impurities, and then allowed to crystallize at a reduced temperature (e.g., 2-5°C).[2]
Q4: What are the key safety precautions to consider during the synthesis?
A4: Dimethyldichlorosilane is a corrosive and flammable liquid that reacts vigorously with water to produce hydrochloric acid. Therefore, it is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is carried out for the recommended duration (e.g., 4 hours) and at the optimal temperature (e.g., 40°C).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Sub-optimal stoichiometry of reactants. | Use a slight excess of p-aminophenol and triethylamine to ensure the complete conversion of dimethyldichlorosilane. | |
| Loss of product during workup and purification. | Optimize the recrystallization process. Avoid using an excessive amount of solvent and ensure slow cooling to maximize crystal formation. | |
| Product is an oil or fails to crystallize | Presence of significant impurities, particularly siloxanes, which can inhibit crystallization. | Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to minimize hydrolysis of dimethyldichlorosilane. Purify the crude product using column chromatography before attempting recrystallization. |
| Incorrect recrystallization solvent or conditions. | Experiment with different solvent systems for recrystallization. A mixture of a good solvent (e.g., benzene, ether) and a poor solvent (e.g., petroleum ether, hexane) is often effective.[2] | |
| Presence of a white precipitate in the final product | The precipitate is likely triethylamine hydrochloride, a byproduct of the reaction. | Ensure the complete removal of the salt by filtration before concentrating the reaction mixture. Washing the organic layer with water can also help remove any remaining salt, but care must be taken to thoroughly dry the organic layer afterwards. |
| FTIR spectrum shows a broad peak around 3400-3200 cm⁻¹ | This peak is characteristic of O-H and N-H stretching and could indicate the presence of unreacted p-aminophenol or silanol impurities. | Enhance the purification process, for instance by performing a second recrystallization or using column chromatography. |
| ¹H NMR spectrum shows unexpected peaks | Presence of unreacted starting materials, the monosubstituted intermediate, or solvent residues. | Compare the spectrum to known spectra of the starting materials and solvents. The monosubstituted intermediate would likely show a different chemical shift for the aromatic protons adjacent to the oxygen. Further purification is required. |
Experimental Protocols
Optimized Synthesis of this compound[1][2]
This protocol is based on the most economical and reasonable process identified in the literature.
Materials:
-
p-Aminophenol
-
Dimethyldichlorosilane
-
Triethylamine
-
Benzene (anhydrous)
-
Petroleum ether
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve p-aminophenol (0.205 mol) and triethylamine (0.2 mol) in anhydrous benzene.
-
While stirring, add a solution of dimethyldichlorosilane (0.1 mol) in anhydrous benzene dropwise from the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, heat the reaction mixture to 40°C and maintain this temperature for 4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate with water to remove any remaining salts. Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the benzene by rotary evaporation to obtain the crude product.
-
For purification, dissolve the crude product in a minimal amount of a heated 1:1 (v/v) mixture of benzene and petroleum ether.
-
Allow the solution to cool slowly to 2-5°C to induce crystallization.
-
Collect the crystals by filtration, wash with cold petroleum ether, and dry under reduced pressure.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Impurity Formation Pathway
Caption: Potential pathways for impurity formation during synthesis.
References
Effect of solvent choice on Bis(p-aminophenoxy)dimethylsilane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(p-aminophenoxy)dimethylsilane. The following sections address common issues related to solvent choice during the synthesis of the monomer and its subsequent polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the synthesis of this compound?
A1: Published research indicates that benzene is an optimal solvent for the synthesis of this compound from p-aminophenol and dimethyldichlorosilane, using triethylamine as an acid scavenger. This system is reported to be the most economical and reasonable process.[1]
Q2: Can I use a solvent other than benzene for the synthesis?
A2: While benzene is recommended, other non-polar, aprotic solvents may be used. However, solvent choice can significantly impact reaction rate, yield, and purity. It is crucial to ensure the chosen solvent is anhydrous, as this compound can slowly react with water.
Q3: What class of solvents is suitable for the polymerization of this compound?
A3: For polymerization reactions, particularly polycondensation with dianhydrides to form polyimides, polar aprotic solvents are highly recommended. N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethylformamide (DMF) are commonly used for these types of reactions. These solvents are effective at dissolving the aromatic diamine monomer and the resulting polymer.
Q4: Why is my polymer insoluble in the reaction solvent?
A4: Poor solubility of the resulting polymer, such as a polyimide, can be due to a number of factors. The polymer chain may be too rigid, leading to precipitation. In some cases, the choice of solvent is critical; for instance, some polyimides are soluble in NMP, DMAc, or DMF, but insoluble in other solvents. The molecular weight of the polymer also plays a role, with very high molecular weight polymers sometimes exhibiting lower solubility.
Q5: My polymerization reaction with this compound resulted in a low molecular weight polymer. What could be the cause?
A5: Low molecular weight in a polycondensation reaction is often due to an imbalance in the stoichiometry of the monomers, impurities in the reactants or solvent, or side reactions. The presence of monofunctional impurities can cap the growing polymer chains, limiting the final molecular weight. Water is a common impurity that can react with the dianhydride, preventing it from reacting with the diamine.
Troubleshooting Guides
Synthesis of this compound
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Suboptimal Solvent: The chosen solvent may not effectively dissolve the reactants or facilitate the reaction. | - If not using benzene, consider a solvent with similar properties, such as toluene. - Ensure the solvent is completely anhydrous. |
| Incomplete Reaction: Reaction time or temperature may be insufficient. | - Increase the reaction time. - Gradually increase the reaction temperature, monitoring for side product formation. | |
| Loss during Workup: The product may be lost during extraction or purification steps. | - Optimize the extraction procedure. - Ensure the pH is controlled during aqueous washes to prevent hydrolysis of the product. | |
| Product Impurity | Side Reactions: The solvent may be participating in or promoting side reactions. | - Use a high-purity, anhydrous solvent. - If using a reactive solvent, switch to a more inert one like benzene or toluene. |
| Hydrolysis: The product is sensitive to water. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and reagents. |
Polymerization of this compound
| Issue | Possible Cause | Troubleshooting Steps |
| Gel Formation | Cross-linking Side Reactions: High reaction temperatures can sometimes lead to side reactions and cross-linking. | - Lower the reaction temperature. - Ensure high purity of the this compound monomer. |
| Low Polymer Viscosity / Molecular Weight | Poor Monomer Solubility: The this compound or the comonomer may not be fully dissolved. | - Use a high-purity polar aprotic solvent such as NMP, DMAc, or DMF. - Gently warm the mixture to ensure complete dissolution before initiating the polymerization. |
| Presence of Water: Water will react with dianhydrides, leading to stoichiometry imbalance. | - Use anhydrous solvents and dry all glassware thoroughly. - Run the reaction under an inert atmosphere. | |
| Polymer Discoloration | Oxidation of Amine Groups: Aromatic amines can be susceptible to oxidation, especially at elevated temperatures. | - Perform the reaction under a strict inert atmosphere (nitrogen or argon). - Use high-purity, peroxide-free solvents. |
| Precipitation of Polymer during Reaction | Inappropriate Solvent: The growing polymer chain may not be soluble in the chosen solvent. | - Switch to a stronger polar aprotic solvent (e.g., from DMF to NMP). - In some cases, the addition of salts like LiCl can improve polymer solubility. |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is based on the reported most economical and reasonable process.[1]
Materials:
-
p-Aminophenol
-
Dimethyldichlorosilane
-
Triethylamine
-
Benzene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Set up a dry reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.
-
Dissolve p-aminophenol in anhydrous benzene in the flask.
-
Add triethylamine to the solution as an acid scavenger.
-
Slowly add dimethyldichlorosilane to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 40°C.
-
Maintain the reaction at 40°C for 4 hours with continuous stirring under an inert atmosphere.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water to remove any remaining salt.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
General Protocol for Polyimide Synthesis from this compound
This is a general procedure for the two-step polycondensation reaction to form a polyimide.
Materials:
-
This compound
-
Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
Step 1: Poly(amic acid) Synthesis
-
In a dry flask under an inert atmosphere, dissolve an equimolar amount of this compound in anhydrous NMP.
-
Once the diamine is fully dissolved, add an equimolar amount of the aromatic dianhydride in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.
Step 2: Imidization (Thermal or Chemical)
-
Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a glass plate to form a thin film.
-
Heat the film in an oven under a nitrogen atmosphere using a step-wise heating program (e.g., 1 hour at 100°C, 1 hour at 200°C, and 1 hour at 300°C) to convert the poly(amic acid) to the polyimide.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent (e.g., a mixture of acetic anhydride and pyridine).
-
Stir the mixture at room temperature or slightly elevated temperature for several hours to complete the imidization.
-
Precipitate the polyimide by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration and dry it under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound and its subsequent polymerization to polyimide.
Caption: Troubleshooting logic for low yield in the polymerization of this compound.
References
Validation & Comparative
Thermal properties of polyimides from Bis(p-aminophenoxy)dimethylsilane vs. traditional polyimides
This guide provides an objective comparison of the thermal properties of polyimides synthesized from Bis(p-aminophenoxy)dimethylsilane and traditional aromatic polyimides, such as Kapton®. The inclusion of flexible dimethylsiloxane linkages into the polyimide backbone significantly alters its thermal characteristics. This analysis is supported by experimental data and detailed methodologies to inform material selection for researchers and scientists in advanced applications.
Structural Differences: The Role of the Siloxane Linkage
Traditional polyimides, like Kapton®, are synthesized from rigid aromatic monomers, such as pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (ODA). This results in a rigid-rod polymer chain with strong intermolecular interactions, leading to exceptional thermal stability.
In contrast, polyimides derived from this compound incorporate a flexible Si-O-Si (siloxane) bond in the polymer backbone. This structural modification introduces a higher degree of rotational freedom in the polymer chain, which directly influences the material's thermal properties.
Comparative Thermal Properties
The introduction of the dimethylsiloxane segment imparts distinct thermal characteristics. The flexible Si-O bond lowers the energy barrier for bond rotation compared to the rigid aromatic rings in traditional polyimides. This leads to a lower glass transition temperature (Tg) and often a reduced thermal decomposition temperature (Td).
| Property | Traditional Polyimide (Kapton® HN) | Siloxane-Containing Polyimide | Impact of Siloxane Group |
| Glass Transition Temp. (Tg) | 360–410 °C[1] | 200–295 °C (Typical Range) | Decrease: Increased chain flexibility lowers the temperature required for segmental motion. |
| Decomposition Temp. (T5%) | > 550 °C (in N₂) | ~540 °C (in N₂)[2] | Slight Decrease: The Si-C and Si-O bonds can be less stable at extreme temperatures than the fully aromatic structure. |
| Coefficient of Thermal Expansion (CTE) | ~10–20 ppm/°C[3] | Generally Higher | Increase: The flexible siloxane linkage allows for greater dimensional change with temperature. |
Note: T5% refers to the temperature at which 5% mass loss is recorded via Thermogravimetric Analysis. Values for siloxane-polyimides can vary based on the specific dianhydride used and the overall siloxane content.
Experimental Protocols
The data presented are typically obtained using standard thermal analysis techniques.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the polymer.[4]
-
Methodology:
-
A small sample of the polyimide film (typically 5-10 mg) is placed into a high-purity sample pan (e.g., platinum).[5]
-
The sample is heated in a TGA furnace from ambient temperature to a high temperature (e.g., 800 °C).
-
A controlled, inert atmosphere (typically nitrogen) is maintained at a constant flow rate.
-
The heating rate is kept constant, commonly at 10 °C/min or 20 °C/min.[6]
-
The mass of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of mass loss occurs (e.g., T5% or T10%).
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the glass transition temperature (Tg), which signifies the transition from a rigid, glassy state to a more rubbery state.[7][8]
-
Methodology:
-
A small, weighed sample of the polyimide film (typically 5-10 mg) is sealed in an aluminum pan. An empty, sealed pan is used as a reference.[7]
-
The sample and reference are subjected to a controlled temperature program, typically involving a heat-cool-heat cycle to erase any prior thermal history.
-
A typical cycle involves heating the sample to a temperature above its expected Tg (e.g., 450 °C) at a constant rate (e.g., 10 K/min).[5]
-
The difference in heat flow required to raise the temperature of the sample and the reference is measured.
-
The Tg is identified as a step-like change in the heat flow curve from the second heating scan.[9]
-
Conclusion
The choice between traditional aromatic polyimides and those containing siloxane units from this compound involves a clear trade-off in thermal properties.
-
Traditional Polyimides (e.g., Kapton®): Offer superior thermal stability with high glass transition and decomposition temperatures. Their rigidity and low CTE make them ideal for applications demanding extreme temperature resistance and dimensional stability, such as in aerospace and flexible electronics.[10][11]
-
Siloxane-Containing Polyimides: Exhibit enhanced flexibility and melt processability, along with a lower glass transition temperature.[2][12] While their ultimate thermal stability is slightly lower than their fully aromatic counterparts, they are valuable in applications requiring improved solubility, lower dielectric constants, or greater chain mobility, such as in gas separation membranes or as processable high-temperature adhesives. The introduction of the siloxane structure can also improve oxidative resistance at elevated temperatures.[13]
References
- 1. precisionconverting.com [precisionconverting.com]
- 2. mdpi.com [mdpi.com]
- 3. Coefficient of Linear Thermal Expansion of Polymers and Polymer Composites: A Comprehensive Review [mdpi.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 8. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. azom.com [azom.com]
- 10. dielectricmfg.com [dielectricmfg.com]
- 11. www-eng.lbl.gov [www-eng.lbl.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thermal Stability of Polyimide Resins Containing Siloxane Structure and Their High Temperature Structural Evolution [cjcu.jlu.edu.cn]
A Comparative Guide to the Mechanical Properties of Silane-Containing Polyimides
This guide provides a detailed comparison of the mechanical properties of polyimides derived from Bis(p-aminophenoxy)dimethylsilane and related organosilicon monomers against traditional aromatic polyimides. For researchers, scientists, and professionals in drug development and material science, this document offers a consolidated view of performance metrics, supported by experimental data and methodologies. The inclusion of flexible siloxane linkages into the rigid polyimide backbone imparts unique characteristics, such as increased solubility, lower dielectric constant, and enhanced flexibility, which are critically evaluated herein.
Performance Comparison of Polyimides
The introduction of dimethylsilane units into the polyimide backbone, through monomers like this compound, significantly alters the material's mechanical and thermal properties compared to conventional aromatic polyimides. Generally, the flexible Si-O-Si and Si-C bonds lower the glass transition temperature (Tg) and can increase the elongation at break, indicating enhanced flexibility. However, this often comes at the cost of a slight reduction in tensile strength and thermal decomposition temperature compared to highly rigid aromatic structures.
The data presented below is collated from various studies to provide a comparative overview. The specific properties of the final polymer are highly dependent on the dianhydride used for polymerization and the overall molecular structure.
Quantitative Data Summary: Mechanical and Thermal Properties
| Polymer Type / Monomers | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (T10, °C) |
| Silane-Containing Polyimides | |||||
| Poly(ether-imide-amide)s from silylated diamine[1] | 90.0 - 128.3 | 4.6 - 7.9 | 1.6 - 2.9 | N/A | 490 - 510 |
| PI from DSX¹/ODA² (1:9 ratio) & PMDA³[2] | 70 | 10.2 | N/A | 318 | >551 (T5) |
| PI from DSX¹/ODA² (1:9 ratio) & BTDA⁴/PMDA³[2] | 142 | 7.12 | N/A | N/A | N/A |
| Alternative Aromatic Polyimides (Non-Silane) | |||||
| PI from 2,6-BAPON⁵ & various dianhydrides[3] | 105 - 124 | 7 - 22 | 1.5 - 2.3 | 255 - 295 | 543 - 563 |
| PI from BAPB⁶ & various dianhydrides[4] | 38.5 - 78.2 | 1.5 - 4.2 | 2.8 - 3.1 | 220 - 271 | >425 (T5) |
| PI Film Series V a-f (H)[4] | 101 - 118 | 11 - 32 | 2.1 - 2.8 | 252 - 278 | >529 (T10) |
¹DSX: 1,3-bis(3-aminopropyl)-1,1,3,3-tetramethyl disiloxane ²ODA: 4,4′-oxydianiline ³PMDA: Pyromellitic dianhydride ⁴BTDA: 3,3′,4,4′-benzophenonetetracarboxylic dianhydride ⁵2,6-BAPON: 2,6-bis(4-aminophenoxy)naphthalene ⁶BAPB: 4,4'-Bis(4-aminophenoxy)benzophenone
Structure-Property Relationship
The following diagram illustrates the logical flow from monomer selection to the resulting polymer properties, comparing a silane-containing polyimide with a standard aromatic polyimide.
Caption: Monomer structure's influence on final polyimide properties.
Experimental Protocols
The mechanical properties of polymer films are determined using standardized testing methods to ensure reproducibility and comparability of data.
Synthesis of Polyimide Films
A common and widely practiced method for synthesizing polyimide films is the two-step poly(amic acid) process.[5]
-
Poly(amic acid) Formation: An aromatic diamine (e.g., this compound) and an aromatic dianhydride (e.g., PMDA) are reacted in a 1:1 molar ratio in a dipolar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP) at ambient temperature under an inert atmosphere (e.g., nitrogen).[5]
-
Film Casting and Imidization: The resulting viscous poly(amic acid) solution is cast onto a glass plate or other suitable substrate.[6]
-
Thermal Curing: The cast film is then subjected to a programmed thermal treatment in a vacuum oven. A typical cycle might involve heating at 80°C for 2 hours, 110°C for 2 hours, 170°C for 2 hours, and finally 200°C for 4 hours.[7] This process removes the solvent and induces cyclodehydration, converting the poly(amic acid) into the final, insoluble polyimide film.
Mechanical Property Testing
Tensile properties are among the most crucial indicators of a polymer's mechanical performance. These tests are typically performed on thin film specimens using a universal testing machine (UTM).
-
Test: Tensile Test
-
Standards: ASTM D882 (for thin plastic sheeting), ASTM D638, ISO 527.[8][9]
-
Procedure:
-
Specimen Preparation: The cured polyimide films are cut into a standard dumbbell or rectangular shape with precise dimensions.
-
Testing: The specimen is mounted in the grips of a UTM.
-
Measurement: The film is pulled at a constant crosshead speed (e.g., 5 mm/min) until it fractures.[10] During this process, the load (force) and extension (displacement) are continuously recorded.
-
-
Calculated Properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
-
Tensile Modulus (Young's Modulus): A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. stablemicrosystems.com [stablemicrosystems.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Dielectric Properties of Bis(p-aminophenoxy)dimethylsilane-Based Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dielectric properties of polyimide materials derived from Bis(p-aminophenoxy)dimethylsilane (APDS) and its alternatives. The information presented is based on experimental data from peer-reviewed scientific literature, offering an objective analysis for researchers and professionals in materials science and microelectronics.
Introduction to Low-Dielectric Polyimides
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make them ideal for use as interlayer dielectric materials in microelectronics, where they help to reduce signal delay, crosstalk, and power dissipation.[3] The ever-increasing demand for faster and more efficient electronic devices has driven research into developing PIs with low dielectric constants (low-k) and low dielectric loss (low Df).
One promising approach to achieving low-k PIs is the incorporation of silicon-containing moieties, such as those derived from this compound. The introduction of flexible siloxane units can increase the free volume within the polymer structure and reduce the overall polarizability, thereby lowering the dielectric constant.[4][5]
This guide compares the dielectric and thermal properties of APDS-based polyimides with two major classes of alternative low-k polyimides: fluorinated polyimides and polyimides containing bulky side groups.
Comparative Performance Data
The following tables summarize the key dielectric and thermal properties of selected polyimides. The data has been compiled from various research articles to provide a comparative overview.
Table 1: Dielectric Properties of Selected Polyimides
| Polymer System (Diamine // Dianhydride) | Dielectric Constant (k) | Dielectric Loss (Df) | Frequency | Reference(s) |
| Siloxane-Containing Polyimides | ||||
| DSX:ODA (1:9) // PMDA | 2.35 | 0.007 | 1 MHz | [4] |
| PMPS-imide | Low Dk | 0.00413 | - | [5] |
| PMDA-ODA/POSS | 3.09 | - | - | [6] |
| Fluorinated Polyimides | ||||
| 6FDA-HFBODA | 2.63 | 0.00372 | 10 GHz | [7] |
| 6FDA + 4-BDAF | 2.63 | - | 10 GHz | [8] |
| 6FDA + 4,4'-6F | 2.39 | - | 10 GHz | [8] |
| FAPI-0 (0% Biphenyl) | 2.68 | - | 10 GHz | [7] |
| FAPI-100 (100% Biphenyl) | 3.25 | - | 10 GHz | [7] |
| Polyimides with Bulky Side Groups | ||||
| 1,4-Bis(4-aminophenoxy)-2,6-di-tert-butylbenzene // Various Dianhydrides | 2.74 - 2.92 | - | - | [9] |
| 2,2'-Bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone // Various Dianhydrides | 2.69 - 2.85 | - | 1 MHz | [10] |
| PSNH₂-based PEIs | 2.4 - 2.7 | - | - | [11] |
DSX: 1,3-bis(3-aminopropyl)-1,1,3,3-tetramethyl disiloxane; ODA: 4,4'-oxydianiline; PMDA: Pyromellitic dianhydride; PMPS: Polymethylphenylsiloxane; POSS: Polyhedral Oligomeric Silsesquioxane; 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride; HFBODA: Novel diamine with bistrifluoromethyl pendant groups; 4-BDAF: 2,2-bis[4(4-aminophenoxy)phenyl]hexafluoropropane; 4,4'-6F: 2,2-bis(4-aminophenyl)hexafluoropropane; FAPI: Fluorinated aromatic polyimide; PSNH₂: Bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] sulfone; PEI: Polyetherimide.
Table 2: Thermal Properties of Selected Polyimides
| Polymer System (Diamine // Dianhydride) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) | Atmosphere | Reference(s) |
| Siloxane-Containing Polyimides | ||||
| DSX:ODA (1:9) // PMDA | ~320 | 551 | - | [4] |
| PMPS-imides | -24 to -21 | > 400 | - | [5] |
| Fluorinated Polyimides | ||||
| 6FDA-HFBODA | 240 | 521 | - | [7] |
| Fluorinated PI (TPPI50) | 402 | 563 | - | [12] |
| FAPI-0 (0% Biphenyl) | 351.6 | 596.7 | Air | [7] |
| FAPI-100 (100% Biphenyl) | 346.3 | 541.8 | Air | [7] |
| Polyimides with Bulky Side Groups | ||||
| 1,4-Bis(4-aminophenoxy)-2,6-di-tert-butylbenzene // Various Dianhydrides | 276 - 398 | - | - | [9] |
| 2,2'-Bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone // Various Dianhydrides | 259 - 281 | 551 - 561 | Nitrogen | [10] |
| PSNH₂-based PEIs | > 259 | > 496 | - | [11] |
Experimental Protocols
The following sections detail the typical methodologies used for the synthesis and characterization of the polyimide materials discussed in this guide.
Synthesis of Polyimide Films (Two-Step Method)
A common and versatile method for preparing polyimide films is the two-step polymerization process.[13]
-
Poly(amic acid) Synthesis:
-
An aromatic diamine (e.g., this compound) is dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) in a flask equipped with a nitrogen inlet and a mechanical stirrer.
-
An equimolar amount of an aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA) is added to the solution in portions.
-
The reaction mixture is stirred at room temperature under a nitrogen atmosphere for a specified period (typically 8-24 hours) to form a viscous poly(amic acid) solution.
-
-
Imidization:
-
The poly(amic acid) solution is cast onto a clean, dry glass substrate to a uniform thickness.
-
The cast film is then subjected to a thermal curing process in an oven or furnace with a controlled temperature program. A typical program involves sequential heating at 100°C, 200°C, and 300°C, each for 1 hour, under a nitrogen atmosphere or vacuum to induce cyclodehydration and form the final polyimide film.
-
Dielectric Property Measurements
The dielectric constant and dielectric loss of the polyimide films are typically measured using an impedance analyzer or a precision LCR meter.
-
Sample Preparation: A metal-insulator-metal (MIM) capacitor structure is fabricated by depositing circular metal electrodes (e.g., gold or aluminum) of a known area onto both sides of the polyimide film.
-
Measurement: The capacitance (C) and dissipation factor (tan δ) of the MIM capacitor are measured over a range of frequencies (e.g., 1 kHz to 1 MHz).
-
Calculation: The dielectric constant (k) is calculated using the formula: k = (C * d) / (ε₀ * A) where:
-
C is the measured capacitance
-
d is the thickness of the polyimide film
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)
-
A is the area of the electrode.
-
For high-frequency measurements (GHz range), techniques like the use of a split-post dielectric resonator or time-domain spectroscopy are employed.[14][15]
Thermal Stability Analysis
The thermal stability of the polyimide films is evaluated using Thermogravimetric Analysis (TGA) and Dynamic Mechanical Analysis (DMA).
-
Thermogravimetric Analysis (TGA):
-
A small sample of the polyimide film is heated in a TGA instrument at a constant heating rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (typically nitrogen or air).[16]
-
The weight loss of the sample is recorded as a function of temperature. The 5% weight loss temperature (Td5) is a common metric for thermal stability.
-
-
Dynamic Mechanical Analysis (DMA):
-
A rectangular strip of the polyimide film is subjected to a sinusoidal stress while the temperature is increased at a constant rate.
-
The storage modulus (E'), loss modulus (E''), and tan δ (E''/E') are measured as a function of temperature.
-
The peak of the tan δ curve is typically taken as the glass transition temperature (Tg) of the polymer.[17][18]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of polyimide films for dielectric applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of Polyimides with Low Dielectric Loss Tangent by Incorporating Polysiloxanes with Phenyl Side Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 7. mdpi.com [mdpi.com]
- 8. EP0299865A2 - Process for preparing low dielectric polyimides - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 11. Low Dielectric Polyetherimides Derived from Bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] Sulfone and 4,4′-Bis[4-(4-aminophenoxy)-2-tert-butylphenoxy]perfluorobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. azom.com [azom.com]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of Siloxane-Containing Diamines in High-Performance Polymer Matrices
The incorporation of flexible moieties into the backbones of high-performance polymers is a key strategy for tailoring their properties for specific applications. Bis(p-aminophenoxy)dimethylsilane (AP-DMS) is a diamine monomer that introduces a flexible dimethylsiloxane linkage, which is anticipated to enhance properties such as processability, thermal stability, and dielectric performance in polymer matrices like polyimides and epoxy resins. While extensive comparative data for AP-DMS across different polymer systems is still emerging in publicly available literature, a robust understanding of its potential can be gained by examining the performance of analogous siloxane-containing diamines.
This guide provides a comparative overview of the effects of incorporating siloxane diamines into polyimide and epoxy matrices, with a focus on thermal, mechanical, and dielectric properties. The data presented is collated from various studies on polymers modified with siloxane diamines, offering a valuable reference for researchers and professionals in materials science and drug development.
Performance Data of Siloxane-Modified Polymers
The introduction of siloxane segments into polymer chains generally leads to a number of desirable changes in material properties. The extent of these changes is dependent on the siloxane content, the structure of the siloxane diamine, and the polymer matrix itself.
Table 1: Thermal Properties of Siloxane-Modified Polyimides
| Polymer System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Reference |
| Standard Aromatic Polyimide | > 350 | > 500 | [1] |
| Siloxane-containing Polyimide (low siloxane content) | 292 - 420 | > 500 | [2] |
| Siloxane-containing Polyimide (high siloxane content) | 150 - 250 | 450 - 500 | [3] |
As a general trend, increasing the siloxane content tends to decrease the glass transition temperature due to the increased flexibility of the polymer backbone. However, the thermal decomposition temperature often remains high, indicating good overall thermal stability.
Table 2: Mechanical Properties of Siloxane-Modified Polyimide Films
| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| Standard Aromatic Polyimide | 100 - 150 | 2.5 - 3.5 | 5 - 10 | [1] |
| Siloxane-containing Polyimide | 61.8 - 124.4 | 1.74 - 2.77 | 17.0 - 28.4 | [4] |
The incorporation of flexible siloxane units typically leads to a decrease in tensile strength and modulus, but a significant improvement in ductility, as indicated by the increased elongation at break.
Table 3: Dielectric Properties of Siloxane-Modified Polyimides
| Polymer System | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) | Reference |
| Standard Aromatic Polyimide | 3.2 - 3.5 | ~0.01 | [5] |
| Siloxane-containing Polyimide | 2.35 - 2.85 | 0.006 - 0.007 | [2][6] |
Siloxane-containing polyimides consistently exhibit lower dielectric constants and dielectric loss compared to their conventional aromatic counterparts, making them attractive for microelectronics applications.
Table 4: Performance of Siloxane-Modified Epoxy Resins
| Property | Neat Epoxy Resin | Siloxane-Modified Epoxy Resin | Reference |
| Glass Transition Temperature (Tg) (°C) | 150 - 180 | 105 - 180 (can show multiple Tgs) | [7] |
| Thermal Stability (Td5) (°C) | ~350 | > 350 (improved) | [7] |
| Tensile Strength (MPa) | 60 - 80 | 40 - 92.3 (variable with siloxane content) | [8] |
| Fracture Toughness (KIC) (MPa·m¹/²) | ~0.6 | 0.86 - 1.56 (increased) | [8] |
Modification of epoxy resins with siloxanes can lead to improved thermal stability and significantly enhanced fracture toughness, although the effect on tensile strength can vary.
Experimental Protocols
The data presented in this guide is typically obtained using a suite of standard characterization techniques for polymers.
1. Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.[9] The 5% weight loss temperature (Td5) is a common metric for comparing the onset of thermal decomposition. The analysis is typically performed at a heating rate of 10-20 °C/min under a nitrogen or air atmosphere.[10]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[5] It is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer.[11] A typical DSC scan is performed at a heating rate of 10 °C/min.[5]
2. Mechanical Testing
-
Tensile Testing: The mechanical properties of polymer films and composites, such as tensile strength, tensile modulus, and elongation at break, are measured using a universal testing machine according to standards like ASTM D882 for thin films or ASTM D638 for plastics.[2][12][13] The test involves pulling a specimen of a defined geometry at a constant crosshead speed until it fractures.[12]
3. Dielectric Analysis
-
Dielectric Constant and Loss Measurement: The dielectric properties of thin polymer films are typically measured using a parallel plate capacitor setup with an LCR meter or an impedance analyzer.[6] The measurements are performed over a range of frequencies, often from 1 kHz to 1 MHz.[4][14][15] For higher frequencies, techniques like terahertz time-domain spectroscopy may be employed.[4][14]
Visualizing Synthesis and Evaluation Workflows
The following diagrams illustrate the general synthesis of siloxane-modified polyimides and a logical workflow for their evaluation.
References
- 1. The Relationship between Structure and Performance of Different Polyimides Based on Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zwickroell.com [zwickroell.com]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. azom.com [azom.com]
- 5. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 6. jpier.org [jpier.org]
- 7. ijfmr.com [ijfmr.com]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. nexus-analytics.com.my [nexus-analytics.com.my]
- 11. r-techmaterials.com [r-techmaterials.com]
- 12. testresources.net [testresources.net]
- 13. store.astm.org [store.astm.org]
- 14. Dielectric constant measurements of thin films and liquids using terahertz metamaterials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.aip.org [pubs.aip.org]
A Comparative Benchmark Analysis: Bis(p-aminophenoxy)dimethylsilane versus Commercial Diamines in High-Performance Polyimides
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Monomer Selection for Advanced Polymer Synthesis
In the pursuit of advanced materials with superior performance characteristics, the selection of appropriate monomers is a critical determinant of the final polymer's properties. This guide provides a comprehensive benchmark comparison of Bis(p-aminophenoxy)dimethylsilane, a specialty siloxane-containing diamine, against the widely used commercial aromatic diamine, 4,4'-Oxydianiline (ODA). The data presented herein, derived from experimental findings, is intended to assist researchers in making informed decisions for the synthesis of high-performance polyimides tailored for demanding applications in electronics, aerospace, and biomedical fields.
The incorporation of a dimethylsiloxane linkage into the polymer backbone via this compound imparts unique properties, such as enhanced flexibility, lower dielectric constant, and improved solubility, when compared to the rigid aromatic structures derived from conventional diamines like ODA. This comparison focuses on key performance indicators: thermal stability and mechanical strength.
Performance Data: A Side-by-Side Comparison
The following tables summarize the quantitative performance data of polyimides synthesized from this compound and 4,4'-Oxydianiline, each reacted with common dianhydrides under comparable laboratory conditions.
Table 1: Thermal Properties
| Property | Polyimide System | Value |
| Glass Transition Temp. (Tg) | Siloxane-based Polyimide | 155 - 162 °C[1] |
| PMDA-ODA Polyimide | 302 °C[2] | |
| BTDA-ODA Polyimide | 276 °C[2] | |
| 5% Weight Loss Temp. (Td5) | Siloxane-based Polyimide | 361 - 380 °C (in N₂)[1] |
| BPDA-ODA Polyimide | ~560 °C (in N₂)[3] | |
| 10% Weight Loss Temp. (Td10) | Silylated Diamine-based Polymer | ~400 °C[4] |
Table 2: Mechanical Properties
| Property | Polyimide System | Value |
| Tensile Strength | Silylated Diamine-based Polymer Film | 90.0 - 128.3 MPa[4] |
| BTDA-ODA Polyimide Film | 114.2 MPa[2] | |
| Tensile Modulus | Silylated Diamine-based Polymer Film | 1.6 - 2.9 GPa[4] |
| PMDA-ODA Polyimide Film | 3.42 GPa[2] | |
| BTDA-ODA Polyimide Film | 3.23 GPa[2] | |
| Elongation at Break | Silylated Diamine-based Polymer Film | 4.6 - 7.9%[4] |
| BTDA-ODA Polyimide Film | 3.58%[2] |
Visualizing the Synthesis Workflow
The synthesis of polyimides from diamines and dianhydrides is a well-established two-step process. The following diagram illustrates this typical workflow, highlighting the critical role of the diamine monomer in the formation of the poly(amic acid) precursor and its subsequent conversion to the final polyimide.
Caption: Standard two-step synthesis workflow for polyimide films.
Experimental Protocols
The data presented in this guide is based on standard methodologies for polymer synthesis and characterization. Detailed protocols for the key experiments are provided below.
Synthesis of Polyimide Films (Two-Step Method)
This procedure details the synthesis of the poly(amic acid) precursor followed by its thermal conversion to the final polyimide film.[3][5]
-
Materials : Dianhydride (e.g., Pyromellitic dianhydride - PMDA), Diamine (this compound or 4,4'-Oxydianiline), Anhydrous N,N-dimethylacetamide (DMAc).
-
Step 1: Poly(amic acid) Synthesis : In a dry, three-neck flask under a nitrogen atmosphere, an equimolar amount of the diamine is dissolved in anhydrous DMAc. The dianhydride is then added portion-wise to the stirred solution at room temperature. The reaction is continued for several hours to form a viscous poly(amic acid) solution.
-
Step 2: Thermal Imidization : The poly(amic acid) solution is cast onto a glass substrate to form a uniform film. The film is then subjected to a stepwise thermal curing process in an oven. A typical heating program involves holding the film at 100°C, 200°C, and finally 300°C, for one hour at each temperature, to facilitate the cyclization to the polyimide and remove the solvent and water byproduct.[3] The final polyimide film is then carefully peeled from the substrate.
Thermal Property Analysis
-
Thermogravimetric Analysis (TGA) : TGA is performed to determine the thermal stability of the polyimide films, specifically the temperatures at which 5% (Td5) and 10% (Td10) weight loss occurs.
-
Differential Scanning Calorimetry (DSC) : DSC is used to determine the glass transition temperature (Tg) of the polymer.
-
Instrument : NETZSCH DSC 214 Polyma or similar.
-
Procedure : A small, weighed sample of the polyimide film is sealed in an aluminum pan. The sample is heated, cooled, and then reheated to observe the thermal transitions.
-
Parameters : A heating rate of 10°C/min under a nitrogen atmosphere is standard for the analysis.[7] The Tg is typically determined from the midpoint of the transition in the second heating scan.
-
Mechanical Property Analysis
-
Tensile Testing : The mechanical properties of the polyimide films, including tensile strength, tensile modulus, and elongation at break, are measured using a universal testing machine.
-
Standard : The testing procedure adheres to standards such as ASTM D882 or ISO 527-3 for thin plastic sheeting.[8][9]
-
Specimen Preparation : Film samples are cut into a specific "dog-bone" or rectangular shape with defined dimensions (e.g., 30 mm length, 2 mm width).[10]
-
Procedure : The specimen is clamped into the grips of the testing machine and pulled at a constant crosshead speed (e.g., 10 mm/min) until it fractures.[10][11] The force and displacement are recorded throughout the test to generate a stress-strain curve, from which the key mechanical properties are calculated.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of polyimide films via microwave-assisted thermal imidization - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00355J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. frontiersin.org [frontiersin.org]
- 7. ukm.my [ukm.my]
- 8. digital-library.theiet.org [digital-library.theiet.org]
- 9. zwickroell.com [zwickroell.com]
- 10. mdpi.com [mdpi.com]
- 11. Tensile Testing Composite ASTM D3039 [intertek.com]
Safety Operating Guide
Proper Disposal of Bis(p-aminophenoxy)dimethylsilane: A Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Disposal Information
Proper management of Bis(p-aminophenoxy)dimethylsilane is critical for laboratory safety and environmental protection. This guide provides essential information on its hazards and detailed procedures for its appropriate disposal. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure a safe working environment and compliance with regulations.
Summary of Chemical Data and Hazards
This compound is an organosilane compound that presents several health risks upon exposure. The following table summarizes its key physical and chemical properties, alongside its known hazards.
| Property | Value | Reference |
| CAS Number | 1223-16-1 | [1] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Melting Point | 65°C | [1][2] |
| Boiling Point | 195°C | [1][2] |
| Flash Point | 110°C | [1][2] |
| Reactivity | Reacts slowly with water and moisture. | [1][3] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |
| HMIS Rating | Health: 3 (Serious Hazard)Flammability: 1 (Slight Hazard)Reactivity: 0 (No Hazard)PPE: X (Special Handling Required) | [3] |
Experimental Protocols for Safe Disposal
The following step-by-step procedures are designed to ensure the safe and compliant disposal of this compound. These protocols are based on general guidelines for the disposal of hazardous organosilanes and aromatic amines.
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles and a face shield.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation.
-
Contain the Spill: Use absorbent pads or other inert materials to contain the spill.
-
Neutralization (for small spills): While specific neutralization data for this compound is not available, for small spills, cautiously absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
Collection: Carefully collect the absorbed material and contaminated debris into a designated, labeled, and sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Waste Disposal Workflow
All waste containing this compound must be treated as hazardous waste. Adhere to the following workflow for proper disposal:
-
Segregation: Keep waste containing this compound separate from other chemical waste streams to prevent unintended reactions.
-
Containerization:
-
Use clearly labeled, leak-proof, and compatible containers for waste collection.
-
The label should include the chemical name, "Hazardous Waste," and the associated hazard symbols.
-
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Professional Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.
-
The recommended method of disposal for aromatic amines is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Bis(p-aminophenoxy)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Bis(p-aminophenoxy)dimethylsilane. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.
| PPE Category | Specific Recommendation | Rationale |
| Hand Protection | Chemical-resistant gloves (Butyl rubber or Neoprene recommended). Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination. | Protects against skin irritation and absorption. Aromatic amines can penetrate some glove materials. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashing. | Prevents eye irritation from splashes or airborne particles. |
| Skin and Body Protection | A flame-retardant lab coat worn over personal clothing. | Protects skin from accidental contact and spills. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an organic vapor/particulate cartridge is required. | Prevents respiratory tract irritation from inhalation of dust or vapors. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O₂Si | [1] |
| Molecular Weight | 274.39 g/mol | [1] |
| CAS Number | 1223-16-1 | [1] |
| Melting Point | 64 °C | |
| Boiling Point | 195-199 °C at 0.5 mmHg | |
| Flash Point | >110 °C |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure and ensure safety.
Engineering Controls
-
Ventilation: All work with this compound, especially when handling the solid or creating solutions, must be conducted in a certified chemical fume hood.
-
Designated Area: Establish a designated area for handling this compound, clearly marked with appropriate hazard signs.
-
Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible in the immediate work area.
Handling Protocol
-
Preparation: Before starting any procedure, ensure all necessary PPE is worn correctly. Gather all required equipment and reagents.
-
Weighing: Tare a clean, dry weighing vessel inside the chemical fume hood. Carefully transfer the desired amount of solid this compound to the vessel, avoiding the creation of dust.
-
Dissolving: If preparing a solution, slowly add the solid to the solvent with stirring to prevent splashing.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly sealed.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect unused solid this compound and any contaminated materials (e.g., weigh paper, disposable labware) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Contaminated PPE: Heavily contaminated gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste bag for disposal. Lightly contaminated items may be disposed of in regular lab waste, following institutional guidelines.
Decontamination and Disposal Procedure
-
Surface Decontamination: Decontaminate all surfaces that may have come into contact with the chemical. A solution of mild detergent and water can be used for initial cleaning, followed by a rinse with an appropriate solvent (e.g., ethanol or isopropanol) if necessary. For spills, follow the emergency procedures outlined below.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines, after defacing the label.
-
Final Disposal: All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Never dispose of this compound down the drain.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately. |
Experimental Protocol Example: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound.[3] All steps must be performed in a chemical fume hood with appropriate PPE.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve p-aminophenol in a suitable solvent such as benzene.
-
Addition of Base: Add an acid scavenger, such as triethylamine, to the reaction mixture.
-
Addition of Silane: Slowly add dimethyldichlorosilane to the reaction mixture via the dropping funnel at a controlled temperature (e.g., 40°C).
-
Reaction: Allow the reaction to proceed for a specified time (e.g., 4 hours) with continuous stirring.
-
Workup: After the reaction is complete, the resulting mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.
-
Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as FT-IR and ¹H-NMR spectroscopy.[3]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
